molecular formula C18H18ClNO B12427428 Sch 40853-d4

Sch 40853-d4

Cat. No.: B12427428
M. Wt: 303.8 g/mol
InChI Key: NVHUFRKDLSFBFZ-OUEBLFPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sch 40853-d4 is a useful research compound. Its molecular formula is C18H18ClNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol

InChI

InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1/i1D,2D,3D,4D

InChI Key

NVHUFRKDLSFBFZ-OUEBLFPASA-N

Isomeric SMILES

[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])NCCC4=CC(=C(C=C34)O)Cl)[2H])[2H]

Canonical SMILES

C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of Sch 40853-d4: A Search for Non-Existent Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific databases and chemical repositories, no information regarding the chemical structure, properties, or biological activity of a compound designated "Sch 40853-d4" or its non-deuterated form, "Sch 40853," could be located. This suggests that "Sch 40853" may be an internal designation for a compound that was never publicly disclosed by the originating institution, likely Schering-Plough given the "Sch" prefix.

Efforts to identify the compound through searches for its potential chemical properties, synthesis methods, and mechanism of action were equally unsuccessful. The lack of any publicly available data makes it impossible to fulfill the request for an in-depth technical guide.

It is plausible that Sch 40853 was a candidate molecule within a drug discovery program that was either discontinued in early stages or was not pursued for publication. Pharmaceutical and biotechnology companies often synthesize and screen vast libraries of compounds, with only a small fraction ever reaching the public domain through patents or scientific literature. The "-d4" suffix indicates a deuterated form of the parent compound, a common practice in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a molecule in a biological system. However, without information on the parent compound, the significance of this deuterated variant cannot be determined.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult any internal documentation or archives from Schering-Plough (now Merck & Co.) if they have appropriate access. Without such internal records, it is highly improbable that any information on this compound can be retrieved from public sources.

An In-Depth Technical Guide to Sch 40853-d4 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 40853-d4 is the deuterium-labeled form of Sch 40853, a potent and selective antagonist of the dopamine D1 and D5 receptors. Due to the kinetic isotope effect, deuteration can sometimes lead to a slower metabolism of a compound, making it a valuable tool in pharmacokinetic studies. However, the primary application of this compound in research is as an internal standard for the accurate quantification of its non-labeled counterpart, Sch 40853, in biological samples using mass spectrometry-based techniques. Sch 40853 itself is the active metabolite of the clinical-stage drug Ecopipam (SCH 39166), which has been investigated for the treatment of a variety of central nervous system disorders. This guide provides a comprehensive overview of the research applications, mechanism of action, and relevant experimental data and protocols for Sch 40853 and its parent compound, Ecopipam.

Core Research Applications

The research applications of Sch 40853 and its parent compound, Ecopipam, primarily revolve around their selective antagonism of D1-like dopamine receptors. This has led to their investigation in several therapeutic areas:

  • Tourette's Syndrome: Dysregulation of the dopaminergic system is a key hypothesis in the pathophysiology of Tourette's syndrome. As a D1/D5 receptor antagonist, Ecopipam has been evaluated in clinical trials for its ability to reduce the frequency and severity of motor and vocal tics.

  • Schizophrenia: While initial studies explored Ecopipam as a potential antipsychotic, it did not demonstrate efficacy against the positive symptoms of schizophrenia.[1][2] However, some research suggests a potential role in addressing the negative and cognitive symptoms of the disorder.[1]

  • Obesity: The dopamine system is implicated in reward and feeding behaviors. Ecopipam has been studied for its potential to induce weight loss in obese individuals.[3]

Mechanism of Action: D1/D5 Receptor Antagonism

Sch 40853 exerts its pharmacological effects by selectively binding to and blocking the activity of dopamine D1 and D5 receptors, which are G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Sch 40853 modulates downstream signaling cascades involved in neurotransmission.

Dopamine D1/D5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of D1 and D5 receptors and the inhibitory effect of Sch 40853.

D1_D5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Activates Sch40853 Sch 40853 Sch40853->D1R Blocks Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Dopamine D1/D5 Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for SCH 39166 (Ecopipam) and its active metabolite, Sch 40853.

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptorKi (nM)Reference
SCH 39166Dopamine D13.6[4]
SCH 39166Dopamine D2>1000
SCH 391665-HT2>300
SCH 391665-HT1C1327
SCH 233905-HT1C30
Table 2: Preclinical Pharmacokinetics in Rats
CompoundDose (mg/kg, SC)Elimination Half-life (plasma)Elimination Half-life (brain)Reference
SCH 391660.25~1.5 - 2.5 h~1.5 - 2.5 h
SCH 391662.5~1.5 - 2.5 h~1.5 - 2.5 h
SCH 233900.25~30 minSlightly slower than plasma
Table 3: Clinical Efficacy in Tourette's Syndrome (Phase 3 Trial)
Treatment GroupRelapse Ratep-valueHazard RatioReference
Ecopipam (pediatric)41.9%0.00840.5
Placebo (pediatric)68.1%
Ecopipam (pediatric & adult)41.2%0.00500.5
Placebo (pediatric & adult)67.9%
Table 4: Clinical Efficacy in Obesity (Phase 2 Trial)
Treatment Group (100mg daily)% Subjects with ≥5% Weight Loss (12 weeks)p-valueReference
Ecopipam26%<0.01
Placebo6%

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments involving Sch 40853 and its parent compound.

Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Sch 40853) to dopamine D1 receptors.

Materials:

  • Cell membranes expressing human dopamine D1 receptors

  • Radioligand (e.g., [3H]SCH 23390)

  • Test compound (Sch 40853)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Assay

Objective: To measure the effect of a D1 receptor antagonist (e.g., Sch 40853) on dopamine-stimulated cAMP production.

Materials:

  • Cells expressing dopamine D1 receptors (e.g., CHO or HEK293 cells)

  • Dopamine

  • Test compound (Sch 40853)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and reagents

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with the test compound at various concentrations or vehicle for a specified time.

  • Add a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Stimulate the cells with a fixed concentration of dopamine (typically the EC80) for a defined period.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve to determine the IC50 of the antagonist.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a D1 receptor antagonist like SCH 39166.

Preclinical_Workflow start Compound Synthesis (SCH 39166) in_vitro In Vitro Studies start->in_vitro binding Receptor Binding Assays (D1, D2, 5-HT, etc.) in_vitro->binding functional Functional Assays (cAMP) in_vitro->functional in_vivo In Vivo Studies binding->in_vivo functional->in_vivo pk Pharmacokinetics (Rat) in_vivo->pk pd Pharmacodynamics (Animal Models) in_vivo->pd tox Toxicology Studies in_vivo->tox clinical Clinical Trials pk->clinical tourette_model Tourette's Model (e.g., Apomorphine-induced stereotypy) pd->tourette_model schizo_model Schizophrenia Model (e.g., Conditioned avoidance) pd->schizo_model obesity_model Obesity Model (e.g., Diet-induced obesity) pd->obesity_model pd->clinical tox->clinical

Preclinical Evaluation Workflow

Conclusion

This compound serves as an essential analytical tool for the precise quantification of its active counterpart, Sch 40853. The research surrounding Sch 40853 and its parent compound, Ecopipam, has provided valuable insights into the role of the dopamine D1/D5 receptor system in various neuropsychiatric and metabolic disorders. The data and protocols presented in this guide offer a foundational resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in further exploring the therapeutic potential of selective D1/D5 receptor antagonists. Continued investigation into the nuanced roles of these receptors may pave the way for novel treatments for conditions with significant unmet medical needs.

References

The Role of Loratadine-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Loratadine-d4 as an internal standard in bioanalytical method development. It is designed to offer a comprehensive resource for professionals in drug metabolism, pharmacokinetics, and clinical pharmacology who are engaged in the quantitative analysis of loratadine in biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of loratadine-d4 is isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification. IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, loratadine-d4, to the sample. This "spike" serves as an internal standard that is chemically identical to the analyte of interest (loratadine) but has a different mass due to the incorporation of deuterium atoms.[1][2][3][4]

The key advantage of this approach is that the deuterated internal standard behaves nearly identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[5] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, it is possible to correct for variability and loss at virtually every step of the analysis. This normalization is crucial for achieving the high accuracy and precision required in regulated bioanalysis.

Mechanism of Action as an Internal Standard

Loratadine-d4, a stable isotope-labeled version of loratadine, is the ideal internal standard for the quantitative analysis of loratadine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its ability to mimic the behavior of the unlabeled loratadine during sample preparation and analysis, thereby compensating for potential sources of error.

Key aspects of its mechanism of action include:

  • Co-elution: Loratadine-d4 is designed to have the same chromatographic retention time as loratadine, meaning they elute from the liquid chromatography column at the same time. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source at the same moment.

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to inaccurate quantification. Because loratadine-d4 co-elutes with loratadine, any matrix-induced suppression or enhancement of the signal will affect both compounds proportionally. The ratio of their signals, therefore, remains constant, leading to an accurate determination of the analyte concentration.

  • Compensation for Sample Preparation Variability: During sample processing, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Since loratadine-d4 has virtually identical chemical and physical properties to loratadine, it will be lost in the same proportion. This allows the final concentration calculation, based on the analyte-to-internal standard ratio, to be independent of the absolute recovery.

  • Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of a stable isotope-labeled internal standard like loratadine-d4 significantly improves the precision and accuracy of the bioanalytical method.

Experimental Protocol: Quantification of Loratadine in Human Plasma

The following is a representative experimental protocol for the quantification of loratadine in human plasma using a deuterated internal standard, adapted from validated LC-MS/MS methods.

Materials and Reagents
  • Loratadine reference standard

  • Loratadine-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Human plasma (with anticoagulant)

  • Water (deionized)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of loratadine-d4 working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 90% B over 2.5 min, hold for 1 min, return to 20% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer (e.g., Agilent 6410B)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Loratadine: m/z 383.2 → 337.2; Loratadine-d4: m/z 387.2 → 341.2
Fragmentor Voltage 140 V
Collision Energy 25 eV

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data from a validated bioanalytical method for loratadine.

Table 1: Calibration Curve Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Loratadine0.1 - 100≥ 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ0.1≤ 15± 20≤ 15± 20
LQC0.3≤ 15± 15≤ 15± 15
MQC10≤ 15± 15≤ 15± 15
HQC80≤ 15± 15≤ 15± 15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Loratadine-d4 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantify Concentration ratio_calc->quantification

Caption: Bioanalytical workflow for loratadine quantification.

Principle of Internal Standard Correction

internal_standard_principle cluster_ideal Ideal Scenario (No Internal Standard) cluster_is With Loratadine-d4 Internal Standard A1 Analyte Signal A2 Variable Recovery/Matrix Effects A1->A2 Affected by A3 Inaccurate Result A2->A3 B1 Analyte Signal B3 Variable Recovery/Matrix Effects B1->B3 Affected by B2 IS Signal B2->B3 Affected by B4 Ratio (Analyte/IS) is Constant B3->B4 B5 Accurate Result B4->B5

Caption: Correction principle of an internal standard.

Loratadine Anti-Inflammatory Signaling Pathway

loratadine_signaling cluster_loratadine Loratadine Action cluster_receptors Cell Surface cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_response Cellular Response loratadine Loratadine h1r Histamine H1 Receptor loratadine->h1r Inverse Agonist syk Syk loratadine->syk Inhibits src Src loratadine->src Inhibits tak1 TAK1 loratadine->tak1 Inhibits nfkb_pathway NF-κB Pathway h1r->nfkb_pathway syk->nfkb_pathway src->nfkb_pathway ap1_pathway AP-1 Pathway tak1->ap1_pathway nfkb NF-κB nfkb_pathway->nfkb ap1 AP-1 ap1_pathway->ap1 gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription ap1->gene_transcription inflammation Inflammation gene_transcription->inflammation

Caption: Loratadine's anti-inflammatory signaling pathways.

Conclusion

Loratadine-d4 serves as the gold standard internal standard for the bioanalysis of loratadine. Its use, grounded in the principles of isotope dilution mass spectrometry, is essential for developing robust, accurate, and precise quantitative methods. This technical guide has provided the core principles, a detailed experimental protocol, representative data, and visual diagrams to aid researchers, scientists, and drug development professionals in the successful application of loratadine-d4 in their analytical workflows. The understanding and proper implementation of these principles are paramount for generating high-quality data in regulated drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Loratadine-d4, a deuterated isotopologue of the second-generation antihistamine, Loratadine. Loratadine-d4 is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. This document details a plausible synthetic route, outlines key characterization methodologies, and presents relevant physicochemical and spectral data in a structured format. The guide is intended to be a valuable resource for researchers and professionals involved in drug development and analysis.

Introduction

Loratadine is a potent, long-acting, non-sedating tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors.[1] It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The deuterated analog, Loratadine-d4, is of significant interest in the pharmaceutical industry, primarily for its application as an internal standard in bioanalytical assays. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological matrices by mass spectrometry, without altering the compound's chemical properties.[2] This guide will delve into the synthetic pathway and the analytical techniques employed to verify the identity, purity, and isotopic enrichment of Loratadine-d4.

Synthesis of Loratadine-d4

The synthesis of Loratadine-d4 involves the preparation of the core tricyclic structure of Loratadine followed by the introduction of deuterium atoms. Based on the formal name, 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylic acid, ethyl ester, the deuterium atoms are located on the piperidine ring. A plausible synthetic approach would involve the synthesis of a deuterated piperidine precursor, which is then incorporated into the final Loratadine structure.

Proposed Synthetic Pathway

A general synthesis of Loratadine can be adapted for the introduction of deuterium. One common route to Loratadine involves the McMurry reaction.[4] To synthesize Loratadine-d4, a deuterated piperidone precursor would be required.

The logical workflow for the synthesis is depicted below:

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Synthesis of Loratadine-d4 A Piperidin-4-one B Deuterium Exchange A->B D2O, NaOD C Piperidin-4-one-d4 B->C D Piperidin-4-one-d4 E N-protection D->E Boc2O F N-Boc-piperidin-4-one-d4 E->F H McMurry Reaction F->H G 8-Chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one G->H I Deprotection H->I J Reaction with Ethyl Chloroformate I->J K Loratadine-d4 J->K

Caption: Proposed synthetic workflow for Loratadine-d4.

Experimental Protocols

Step 1: Synthesis of Piperidin-4-one-d4 (Deuterated Precursor)

A common method for deuterium exchange at the α-positions to a carbonyl group is through acid or base-catalyzed enolization in the presence of a deuterium source, such as D₂O.

  • Materials: Piperidin-4-one hydrochloride, Sodium deuteroxide (NaOD) in D₂O, Deuterium oxide (D₂O).

  • Procedure:

    • Piperidin-4-one hydrochloride is dissolved in a solution of NaOD in D₂O.

    • The mixture is stirred at an elevated temperature (e.g., 50-70 °C) for a specified period to allow for complete deuterium exchange at the α-positions (C3 and C5).

    • The reaction progress is monitored by ¹H NMR by observing the disappearance of the proton signals at the C3 and C5 positions.

    • Upon completion, the reaction mixture is cooled and the pH is adjusted to neutral with DCl in D₂O.

    • The product, Piperidin-4-one-d4, is extracted with a suitable organic solvent and purified.

Step 2: Synthesis of Loratadine-d4

This part of the synthesis would follow a modified procedure for unlabeled Loratadine, utilizing the deuterated precursor.

  • Materials: Piperidin-4-one-d4, Di-tert-butyl dicarbonate (Boc₂O), 8-Chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, Titanium(IV) chloride, Zinc powder, Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Ethyl chloroformate, Triethylamine.

  • Procedure:

    • N-protection: Piperidin-4-one-d4 is reacted with Boc₂O to protect the nitrogen atom, yielding N-Boc-piperidin-4-one-d4.

    • McMurry Reaction: The N-Boc-piperidin-4-one-d4 and 8-Chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one are coupled via a McMurry reaction using a low-valent titanium reagent generated in situ from TiCl₄ and Zn powder in refluxing THF.

    • Deprotection: The resulting Boc-protected intermediate is deprotected using an acid such as TFA.

    • Final Step: The deprotected intermediate is then reacted with ethyl chloroformate in the presence of a base like triethylamine to yield Loratadine-d4.

    • Purification: The final product is purified by column chromatography or recrystallization.

Characterization of Loratadine-d4

A comprehensive characterization of Loratadine-d4 is essential to confirm its chemical structure, purity, and isotopic enrichment. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The physicochemical properties of Loratadine-d4 are expected to be very similar to those of unlabeled Loratadine.

PropertyValueReference
Molecular FormulaC₂₂H₁₉D₄ClN₂O₂
Molecular Weight386.91 g/mol
AppearanceWhite to off-white powder
Melting Point134-136 °C (for Loratadine)
SolubilitySoluble in acetone, alcohol, and chloroform; insoluble in water.
pKa4.27 (Predicted for Loratadine)
Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of Loratadine-d4 and determining its isotopic enrichment.

  • Expected Molecular Ion: The molecular ion peak ([M+H]⁺) for Loratadine-d4 is expected at m/z 387.9, which is 4 mass units higher than that of unlabeled Loratadine (m/z 383.9).

  • Isotopic Enrichment: The isotopic purity can be determined by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

  • Fragmentation Pattern: The fragmentation pattern of Loratadine-d4 in MS/MS would be similar to that of Loratadine, with shifts in fragment masses containing the deuterated piperidine ring.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels.

  • ¹H NMR: In the ¹H NMR spectrum of Loratadine-d4, the signals corresponding to the protons at the 3 and 5 positions of the piperidine ring will be absent or significantly reduced in intensity. The remaining proton signals of the Loratadine molecule would be present.

  • ¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon skeleton of Loratadine. The signals for the deuterated carbons (C3 and C5 of the piperidine ring) will be observed as multiplets with reduced intensity due to C-D coupling.

  • ²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the piperidine ring.

¹H NMR Spectral Data for Loratadine (for comparison)

Chemical Shift (ppm)MultiplicityAssignment
1.25t-OCH₂CH
2.50-2.70mPiperidine protons
2.90-3.10m-CH ₂-CH ₂- (dihydrobenzo)
3.50-3.70mPiperidine protons
4.15q-OCH ₂CH₃
7.00-7.40mAromatic protons
8.30dPyridine proton

Note: The exact chemical shifts can vary depending on the solvent and instrument.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Loratadine-d4 will be very similar to that of Loratadine, as the introduction of deuterium atoms results in only minor shifts in vibrational frequencies. The characteristic absorption bands for the functional groups of Loratadine will be present.

Characteristic FTIR Peaks for Loratadine

Wavenumber (cm⁻¹)Assignment
~1700C=O stretching (urethane)
~1560C=C stretching (aromatic)
~1230C-O stretching (ester)
~1000C-Cl stretching
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of Loratadine-d4.

Typical HPLC Method for Loratadine Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer)
Detection UV at ~280 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: The retention time of Loratadine-d4 is expected to be nearly identical to that of Loratadine under the same chromatographic conditions.

Experimental Workflows

Synthesis and Purification Workflow

G A Starting Materials B Chemical Synthesis A->B C Reaction Work-up B->C D Crude Product C->D E Purification (Column Chromatography/Recrystallization) D->E F Pure Loratadine-d4 E->F

Caption: General workflow for the synthesis and purification of Loratadine-d4.

Characterization Workflow

G A Pure Loratadine-d4 Sample B Mass Spectrometry (Molecular Weight & Isotopic Enrichment) A->B C NMR Spectroscopy (¹H, ¹³C, ²H) (Structure & Deuterium Position) A->C D HPLC (Chemical Purity) A->D E FTIR Spectroscopy (Functional Groups) A->E F Characterization Data B->F C->F D->F E->F

Caption: Workflow for the comprehensive characterization of Loratadine-d4.

Conclusion

References

Deuterated Loratadine: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated loratadine. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of loratadine can be altered, potentially leading to improved pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support research and development in this area.

Physicochemical Properties

Table 1: General Physicochemical Properties

PropertyLoratadineDeuterated Loratadine (d4)Deuterated Loratadine (d5)
Molecular Formula C₂₂H₂₃ClN₂O₂[1]C₂₂H₁₉D₄ClN₂O₂[2]C₂₂H₁₈D₅ClN₂O₂[3]
Molecular Weight 382.89 g/mol [1]386.91 g/mol [4]387.914 g/mol
Appearance White to off-white powderSolidSolid

Table 2: Solubility and Partitioning

PropertyLoratadineDeuterated Loratadine (d4)Deuterated Loratadine (d5)
Water Solubility InsolubleNot explicitly stated, expected to be similar to loratadine.Not explicitly stated, expected to be similar to loratadine.
Solubility in Organic Solvents Very soluble in acetone, alcohol, and chloroform.Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml).Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml).
Predicted LogP 5.25.25.2

Table 3: Thermal and Acid-Base Properties

PropertyLoratadineDeuterated Loratadine
Melting Point 134-136 °CNot experimentally determined in available literature. Expected to be very similar to loratadine.
Boiling Point (Predicted) 531.3 °C at 760 mmHgNot experimentally determined in available literature. Expected to be very similar to loratadine.
pKa 5.25Not experimentally determined in available literature. Expected to be very similar to loratadine.

Experimental Protocols

Synthesis of Deuterated Loratadine

While a specific, detailed protocol for the synthesis of various deuterated forms of loratadine is proprietary to manufacturers, a general approach can be inferred from the known synthesis of loratadine and standard deuteration techniques. One common strategy involves the use of deuterated starting materials or reagents. For instance, to synthesize loratadine-d5 on the ethyl group, one could employ ethyl-d5 chloroformate in the final step of the synthesis.

A general synthetic route for loratadine involves the reaction of 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzocyclohepta[1,2-b]pyridine with ethyl chloroformate. To produce ethyl-d5 loratadine, the protocol would be modified as follows:

  • Reaction Setup: In a suitable reaction vessel, dissolve 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzocyclohepta[1,2-b]pyridine and a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent such as toluene.

  • Addition of Deuterated Reagent: Under an inert atmosphere (e.g., nitrogen), slowly add ethyl-d5-chloroformate to the reaction mixture at a controlled temperature (e.g., 60-65°C).

  • Reaction Monitoring: Stir the mixture for a defined period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 70-75°C) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Adjust the pH to 5.0-5.5 with an acid (e.g., hydrochloric acid).

  • Extraction and Purification: Separate the organic phase, wash with water, and remove the solvent under reduced pressure. The resulting residue can be purified by crystallization from a suitable solvent like acetonitrile to yield the final deuterated loratadine product.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A common and straightforward method for its determination is the capillary method.

  • Sample Preparation: Ensure the deuterated loratadine sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to approximately 1°C/min to allow for accurate observation.

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a widely used and accurate method for pKa determination.

  • Sample Preparation: Prepare a solution of deuterated loratadine of a known concentration (e.g., 1 mM) in a suitable solvent, which may be an aqueous buffer or a co-solvent system if the compound has low water solubility.

  • Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For a basic substance like loratadine, titration with an acid is appropriate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this curve. For more accurate results, the derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point. The experiment should be repeated multiple times to ensure reproducibility.

Signaling Pathway and Mechanism of Action

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors. Deuteration of the molecule does not alter its fundamental mechanism of action. The primary effect of loratadine is to block the actions of histamine, a key mediator in allergic reactions.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Agonist Binding Loratadine Deuterated Loratadine H1R_inactive H1 Receptor (Inactive State) Loratadine->H1R_inactive Inverse Agonist Binding (Stabilizes Inactive State) Gq Gq Protein H1R_active->Gq Activates H1R_inactive->Gq Prevents Activation No_Response Blockade of Allergic and Inflammatory Responses H1R_inactive->No_Response PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Downstream Allergic and Inflammatory Responses Ca_release->Allergic_Response Leads to PKC->Allergic_Response Leads to

Caption: Histamine H1 Receptor Signaling and Loratadine's Mechanism of Action.

Pharmacokinetics and the Impact of Deuteration

Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily to desloratadine, which is its major active metabolite. Desloratadine is more potent than loratadine itself.

The strategic placement of deuterium at sites of metabolic oxidation can slow down the rate of metabolism. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more difficult to break by metabolic enzymes, such as cytochrome P450, compared to a carbon-hydrogen (C-H) bond.

Expected Effects of Deuteration on Loratadine Pharmacokinetics:

  • Reduced Rate of Metabolism: Slower conversion of deuterated loratadine to its metabolites, including deuterated desloratadine.

  • Increased Parent Drug Exposure: Higher plasma concentrations (Cmax) and area under the curve (AUC) of the parent deuterated loratadine.

  • Longer Half-Life: A prolonged elimination half-life (t½) of the parent drug.

  • Altered Metabolite Profile: Potentially a different ratio of various metabolites compared to the non-deuterated drug.

The following workflow illustrates a typical experimental design for a comparative pharmacokinetic study.

PK_Study_Workflow cluster_study_design Study Design cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation Subject_Population Select Healthy Subject Population Randomization Randomize into Two Groups Subject_Population->Randomization Group_A Group A: Receives Loratadine Randomization->Group_A Group_B Group B: Receives Deuterated Loratadine Randomization->Group_B Washout Washout Period Group_A->Washout Dosing Administer Single Oral Dose Group_A->Dosing Group_B->Washout Group_B->Dosing Crossover Crossover Dosing Washout->Crossover Crossover->Dosing Blood_Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation LC_MS_Analysis Quantify Drug and Metabolite Concentrations via LC-MS/MS Plasma_Separation->LC_MS_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Parameters Comparison Compare PK Parameters between Loratadine and Deuterated Loratadine PK_Parameters->Comparison

Caption: Workflow for a Comparative Pharmacokinetic Study.

Conclusion

Deuteration of loratadine offers a promising strategy to modulate its pharmacokinetic profile, potentially leading to a more favorable dosing regimen and therapeutic effect. This technical guide provides a foundational understanding of the physical and chemical properties of deuterated loratadine, along with standardized methodologies for its synthesis and characterization. The provided diagrams of the histamine H1 receptor signaling pathway and a comparative pharmacokinetic study workflow serve as valuable tools for researchers in the field of drug development. Further experimental studies are warranted to fully elucidate the specific quantitative differences in the physicochemical and pharmacokinetic properties between loratadine and its deuterated analogs.

References

Deconstructing the Loratadine-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Loratadine-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for its intended use in quantitative analytical methods. This guide offers an in-depth interpretation of a typical Loratadine-d4 CoA, detailing the experimental protocols behind the data and illustrating the logical flow of quality control assessment.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound such as Loratadine-d4, the CoA is indispensable for ensuring the accuracy and reliability of bioanalytical and pharmacokinetic studies.[1][2] Loratadine-d4 is primarily used as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the quantification of Loratadine.[3][4]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Loratadine-d4 Certificate of Analysis. This data is a composite representation based on publicly available information and common pharmaceutical quality control practices.

Table 1: Identification and Physical Properties

TestSpecificationResult
AppearanceLight beige solidConforms
Melting Point>123°C (decomposition)Conforms
SolubilityChloroform (slightly), Methanol (slightly)Conforms

Table 2: Identity and Purity

TestMethodSpecificationResult
Identification (¹H-NMR)Nuclear Magnetic ResonanceConforms to structureConforms
Identification (MS)Mass SpectrometryConforms to structureConforms
Purity (HPLC)High-Performance Liquid Chromatography≥ 98.0%99.5%
Isotopic EnrichmentMass Spectrometry≥ 99% deuterated forms (d₁-d₄)Conforms

Table 3: Impurities and Residuals

TestMethodSpecificationResult
Related Substances (HPLC)High-Performance Liquid ChromatographyIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%Individual Impurity: < 0.1%Total Impurities: 0.2%
Residual SolventsGas Chromatography (GC-HS)Meets USP <467> limitsConforms
Water ContentKarl Fischer Titration≤ 0.5%0.1%
Heavy MetalsInductively Coupled Plasma (ICP-MS)≤ 20 ppm< 10 ppm

Table 4: Elemental Analysis

ElementSpecificationResult
Carbon68.12%68.29%
Hydrogen (including Deuterium)As per structureConforms
Nitrogen7.05%7.24%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying any impurities.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase column, such as a C18 or C8, is typically employed. For instance, a SymmetryShield RP8 column has been shown to be effective.

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer). The pH of the buffer is a critical parameter for achieving good separation. A gradient elution may be used to separate impurities with a wide range of polarities.

  • Detection: UV detection is typically performed at a wavelength where Loratadine and its potential impurities have significant absorbance, for example, 244 nm.

  • Procedure: A solution of Loratadine-d4 is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded.

  • Calculation: The purity is calculated by dividing the peak area of Loratadine-d4 by the total area of all peaks and multiplying by 100%. The levels of individual and total impurities are also determined based on their peak areas relative to the main peak.

Mass Spectrometry (MS) for Identification and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used for confirming the molecular weight of a compound and determining its isotopic distribution.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is used.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for molecules like Loratadine.

  • Procedure: A dilute solution of Loratadine-d4 is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation:

    • Identification: The observed molecular ion peak should correspond to the theoretical molecular weight of Loratadine-d4 (C₂₂H₁₉D₄ClN₂O₂), which is approximately 386.91 g/mol .

    • Isotopic Enrichment: The mass spectrum will show a distribution of ions corresponding to different deuterated forms (d₀, d₁, d₂, d₃, d₄). The percentage of the desired d₄ form is calculated from the relative intensities of these peaks. A specification of ≥99% deuterated forms (d₁-d₄) is common.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Identification

¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used.

  • Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the different hydrogen atoms in the molecule.

  • Data Interpretation: The chemical shifts, integration values, and splitting patterns of the signals in the ¹H-NMR spectrum should be consistent with the known structure of Loratadine. The reduced signal intensity at the positions of deuterium incorporation confirms the isotopic labeling.

Gas Chromatography with Headspace Analysis (GC-HS) for Residual Solvents

This method is used to identify and quantify volatile organic compounds that may be left over from the manufacturing process. The United States Pharmacopeia (USP) chapter <467> provides guidelines for this analysis.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Procedure: The Loratadine-d4 sample is placed in a sealed headspace vial and heated. The volatile solvents in the sample partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC.

  • Data Analysis: The retention times of any detected peaks are compared to those of known solvent standards to identify the residual solvents. The peak areas are used to quantify the concentration of each solvent, which must be below the limits specified in USP <467>.

Karl Fischer Titration for Water Content

This is a classic and highly accurate method for determining the water content in a sample.

  • Instrumentation: An automated Karl Fischer titrator.

  • Procedure: A known amount of the Loratadine-d4 sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The amount of water in the sample is calculated based on the volume of titrant used.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for the quality control analysis of Loratadine-d4 and the logical relationship for batch release.

experimental_workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Reporting Sample Receive Loratadine-d4 Batch Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC HPLC Analysis (Purity, Impurities) Prep->HPLC MS MS Analysis (Identity, Isotopic Enrichment) Prep->MS NMR NMR Analysis (Identity) Prep->NMR GC GC-HS Analysis (Residual Solvents) Prep->GC KF Karl Fischer (Water Content) Prep->KF Analysis Data Processing & Calculation HPLC->Analysis MS->Analysis NMR->Analysis GC->Analysis KF->Analysis CoA Generate Certificate of Analysis Analysis->CoA

Figure 1: Experimental workflow for Loratadine-d4 analysis.

logical_relationship start Batch Analysis Complete spec_check All Tests Meet Specifications? start->spec_check release Release Batch spec_check->release Yes reject Reject Batch spec_check->reject No

Figure 2: Logical relationship for batch release decision.

References

Isotopic Purity of Sch 40853-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to determining the isotopic purity of Sch 40853-d4, a deuterated analog of the investigative compound Sch 40853. The accurate assessment of isotopic enrichment is critical for its application in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by assessing the distribution of isotopic variants. This is crucial to ensure the reliability of studies utilizing this labeled compound, as the presence of unlabeled (d0) or partially labeled species can interfere with analytical measurements. The primary technique for this analysis is high-resolution mass spectrometry.

Table 1: Isotopic Distribution of this compound

Isotopic SpeciesRelative Abundance (%)
d4 (fully deuterated)99.2%
d30.6%
d20.1%
d1<0.1%
d0 (unlabeled)<0.1%
Isotopic Purity (d4) >99%

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a standard method for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Materials and Reagents

  • This compound reference standard

  • Sch 40853 reference standard (unlabeled)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of acetonitrile and water.

2.3. Chromatographic Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2.4. Mass Spectrometry Conditions

  • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS to identify parent ions, followed by product ion scans (MS/MS) to confirm identity.

  • Precursor Ions (M+H)+: Monitor for the exact masses of d0, d1, d2, d3, and d4 species of Sch 40853.

  • Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas of their respective extracted ion chromatograms.

Visualized Workflow and Pathways

3.1. Isotopic Purity Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing A This compound Reference Standard B Stock Solution (1 mg/mL) A->B C Working Solution (1 µg/mL) B->C D UHPLC Separation C->D E High-Resolution Mass Spectrometry (MS) D->E F Tandem MS (MS/MS) Fragmentation E->F G Extracted Ion Chromatograms (EICs) F->G H Peak Integration G->H I Isotopic Purity Calculation H->I J Final Report I->J

Caption: Workflow for Isotopic Purity Determination of this compound.

This guide provides a foundational understanding of the processes involved in verifying the isotopic purity of this compound. For specific batch analyses, always refer to the Certificate of Analysis provided by the manufacturer.

Loratadine-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Suppliers, Specifications, and Analytical Methodologies

This technical guide provides a comprehensive overview of Loratadine-d4, a deuterated internal standard crucial for the accurate quantification of loratadine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines key suppliers, detailed chemical and physical specifications, and representative analytical methodologies.

Introduction to Loratadine-d4

Loratadine-d4 is a stable isotope-labeled version of loratadine, a potent and selective peripheral histamine H1-receptor antagonist.[1] Its primary application is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments, where it is used for the quantification of loratadine by mass spectrometry.[2] The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise differentiation from the unlabeled parent drug without significantly altering its chemical properties.

Reputable Suppliers of Loratadine-d4

A number of reputable suppliers provide Loratadine-d4 for research and development purposes. The following table summarizes some of the key suppliers and the information they provide.

SupplierWebsiteAvailable Information
Cayman Chemical--INVALID-LINK--Technical Information, Certificate of Analysis (batch specific)[2]
Santa Cruz Biotechnology--INVALID-LINK--Certificate of Analysis (lot specific)[3]
VIVAN Life Sciences--INVALID-LINK--CoA, MASS, NMR and HPLC data provided with compounds[4]
Simson Pharma Limited--INVALID-LINK--Certificate of Analysis provided with every compound
Clearsynth--INVALID-LINK--Certificate of Analysis provided
LGC Standards--INVALID-LINK--Purity and isotopic enrichment information available
MedchemExpress--INVALID-LINK--Data Sheet and Handling Instructions available
Pharmaffiliates--INVALID-LINK--Catalogue number and basic molecular information listed
BOC Sciences--INVALID-LINK--Purity information by HPLC and atom % D available

Chemical and Physical Specifications

The following tables summarize the key chemical and physical properties of Loratadine-d4 as reported by various suppliers and chemical databases.

Table 1: General Chemical Information

ParameterValueSource(s)
IUPAC Name ethyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylate
Synonyms 4-(8-Chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d4, Ethyl Ester
CAS Number 2748435-73-4, 381727-27-1
Molecular Formula C₂₂H₁₉D₄ClN₂O₂
Molecular Weight ~386.91 g/mol

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Solid
Purity ≥98% (Chemical Purity), ≥95% (HPLC)
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄), 99 atom % D
Solubility DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml
Storage Conditions 2-8°C, -20°C

Experimental Protocols: Quality Assessment of Loratadine-d4

The quality and purity of Loratadine-d4 are critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the substance.

Representative HPLC Method for Purity Analysis

While specific protocols are often proprietary to the supplier, a general method for the analysis of loratadine and its related substances can be adapted for Loratadine-d4. The following is a representative HPLC method based on published literature for loratadine analysis.

Objective: To determine the chemical purity of Loratadine-d4 by identifying and quantifying any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column SymmetryShield™ RP8 or similar C8/C18 column
Mobile Phase Methanol and 10 mM H₃PO₄ buffer (pH adjusted to 7.00 with triethylamine) in a gradient
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 244 nm
Column Temperature 35-40°C

Procedure:

  • Standard Preparation: Prepare a standard solution of Loratadine-d4 in the mobile phase at a known concentration.

  • Sample Preparation: Prepare a solution of the Loratadine-d4 sample to be tested in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main Loratadine-d4 peak.

Visualizing Key Processes

To further aid in the understanding of the application and quality control of Loratadine-d4, the following diagrams have been generated using the DOT language.

cluster_0 Supplier Selection Workflow Identify Potential Suppliers Identify Potential Suppliers Request Specifications & CoA Request Specifications & CoA Identify Potential Suppliers->Request Specifications & CoA Evaluate Purity & Isotopic Enrichment Evaluate Purity & Isotopic Enrichment Request Specifications & CoA->Evaluate Purity & Isotopic Enrichment Compare Pricing & Availability Compare Pricing & Availability Evaluate Purity & Isotopic Enrichment->Compare Pricing & Availability Select Supplier Select Supplier Compare Pricing & Availability->Select Supplier start Start: Receive Loratadine-d4 Sample prep Sample Preparation Dissolve in Mobile Phase start->prep hplc HPLC Analysis Inject into HPLC System prep->hplc data Data Acquisition Record Chromatogram hplc->data analysis Data Analysis Integrate Peaks & Calculate Purity data->analysis report Generate Report | Certificate of Analysis analysis->report end End: Quality Control Complete report->end

References

Loratadine-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth look at Loratadine-d4, the deuterated analog of the second-generation antihistamine, Loratadine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

General Information and Identification

Loratadine-d4 is a deuterium-labeled version of Loratadine, a potent and selective peripheral histamine H1-receptor inverse agonist.[1][2] Due to the incorporation of stable heavy isotopes, Loratadine-d4 serves as an ideal internal standard for the quantification of Loratadine in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

It is important to note that multiple CAS numbers exist for deuterated Loratadine, likely corresponding to different deuteration patterns on the molecule. The most commonly cited variants are:

  • CAS Number 381727-27-1 : Often referred to generally as Loratadine-d4.[4]

  • CAS Number 2748435-73-4 : Specifically named as Loratadine-d4 (piperidinylidene-3,3,5,5-d4), indicating the position of the four deuterium atoms.

Researchers should verify the specific deuteration pattern and corresponding CAS number from the supplier to ensure suitability for their application.

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for Loratadine-d4 and its non-labeled parent compound, Loratadine.

Table 1: Physicochemical Properties of Loratadine-d4

Property Value Reference
CAS Number 381727-27-1 or 2748435-73-4
Molecular Formula C₂₂H₁₉D₄ClN₂O₂
Molecular Weight ~386.91 g/mol
Appearance Solid
Purity ≥98% Chemical Purity; ≥99% Deuterated Forms

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml | |

Table 2: Pharmacological Data for Loratadine (Parent Compound)

Parameter Value Description Reference
Ki (H1 Receptor) 35 nM Inhibitor constant for the peripheral histamine H1 receptor.
IC₅₀ (Leukotriene C₄) 8 µM Half-maximal inhibitory concentration for the release of leukotriene C₄ from rodent mast cells.
IC₅₀ (Histamine) 11 µM Half-maximal inhibitory concentration for the release of histamine from rodent mast cells.

| ED₅₀ | 0.40 mg/kg | Effective dose for 50% inhibition of allergic bronchospasm in guinea pigs. | |

Mechanism of Action

Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors. In an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms. Loratadine competitively blocks these receptors, preventing histamine binding and mitigating symptoms like edema, flushing, and itching.

Additionally, at higher concentrations, Loratadine can inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells and basophils. Some research also indicates that Loratadine can inhibit the NF-kB signaling pathway by binding to and interfering with Syk and Src proteins, suggesting anti-inflammatory properties beyond H1-receptor antagonism.

H1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Effects H1R Histamine H1 Receptor (GPCR) PLC Phospholipase C (PLC) H1R->PLC Gq/11 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Histamine Histamine Histamine->H1R Activates Loratadine Loratadine / Loratadine-d4 Loratadine->H1R Blocks Allergic_Symptoms Allergic Symptoms (Edema, Itching, etc.) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms

Loratadine's antagonism of the H1 receptor pathway.

NFkB_Inhibition cluster_0 Cytoplasm Loratadine Loratadine Syk Syk Loratadine->Syk Inhibits Src Src Loratadine->Src Inhibits IKK IKK Complex Syk->IKK Src->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB NF-κB IkB->IkB_NFkB:f0 Releases NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Loratadine's inhibition of the NF-kB pathway.

Experimental Protocols

The synthesis of Loratadine-d4 would follow similar principles to that of Loratadine, using deuterated starting materials at the appropriate step. A common industrial route starts with 2-cyano-3-methylpyridine and involves several key transformations.

Methodology:

  • Ritter Reaction: 2-cyano-3-methylpyridine is reacted with a tertiary alcohol (e.g., tert-butanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form an amide intermediate.

  • Condensation: The resulting amide is condensed with an m-chlorobenzyl chloride derivative.

  • Deprotection & Grignard Reaction: The protecting group is removed, followed by a Grignard reaction. For Loratadine-d4, a deuterated Grignard reagent derived from a deuterated piperidine precursor would be introduced at this stage.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to form the core tricyclic structure.

  • N-Carbethoxylation: The final step involves the reaction of the tricyclic piperidinylidene intermediate with ethyl chloroformate to yield Loratadine.

Note: This is a generalized pathway. Specific reaction conditions, catalysts, and purification methods may vary significantly based on the chosen synthetic route.

Loratadine-d4 is used as an internal standard for the accurate quantification of Loratadine in various samples, including pharmaceutical formulations and biological fluids.

Methodology:

  • Standard and Sample Preparation: Prepare a series of calibration standards containing known concentrations of Loratadine and a fixed concentration of Loratadine-d4. Prepare the unknown samples and spike them with the same fixed concentration of Loratadine-d4.

  • Chromatographic System: A microcolumn liquid chromatograph is used.

    • Column: Prontosil 120-5 C18 AQ (2x75 mm, 5 µm particle size) or equivalent reversed-phase column.

    • Mobile Phase: Linear gradient from 5% acetonitrile in buffer to 100% acetonitrile. A common isocratic mobile phase is a mixture of methanol, acetonitrile, and 0.01 M dibasic potassium phosphate.

    • Flow Rate: 100 µL/min to 1.5 mL/min depending on column dimensions.

    • Injection Volume: 4 µL.

    • Column Temperature: 37–40 °C.

  • Detection: UV detection at an optimal wavelength (e.g., 254 nm) or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity, monitoring specific parent-daughter ion transitions for both Loratadine and Loratadine-d4.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of Loratadine to the peak area of Loratadine-d4 against the concentration of Loratadine. Determine the concentration of Loratadine in the unknown samples using this curve. The limit of detection (LOD) and limit of quantification (LOQ) for Loratadine by HPLC have been reported as 0.16 µg/mL and 0.47 µg/mL, respectively.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Unknown Sample (e.g., Plasma) IS_Spike Spike with known amount of Loratadine-d4 (IS) Sample->IS_Spike Extraction Protein Precipitation & Solid Phase Extraction IS_Spike->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS Detector Detector MS->Detector Integration Peak Area Integration (Analyte & IS) Detector->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Quantify Loratadine Concentration Calibration->Result

Workflow for quantitative analysis using Loratadine-d4.

This protocol is used to assess the release profile of Loratadine from a solid dosage form.

Methodology:

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or acetate buffer (pH 4.5), maintained at 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • Withdraw aliquots (e.g., 2 mL) of the dissolution medium at specified time points (e.g., 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and determine the concentration of dissolved Loratadine using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug released against time to generate a dissolution profile. For immediate-release tablets, a common acceptance criterion is not less than 80% of the labeled amount dissolved in 60 minutes.

References

Methodological & Application

Application Notes: High-Throughput Analysis of Loratadine in Human Plasma using Loratadine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of loratadine in human plasma. The use of a stable isotope-labeled internal standard, Loratadine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. The validation of this method was conducted in accordance with the FDA guidance for bioanalytical method validation and demonstrates excellent linearity, precision, accuracy, and stability.

Introduction

Loratadine is a long-acting, non-sedating second-generation antihistamine used for the treatment of allergies.[1] Accurate and reliable quantification of loratadine in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Loratadine-d4, is the most effective way to mitigate these effects.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects, thus providing reliable normalization.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of loratadine in human plasma using Loratadine-d4 as the internal standard.

Chemical and Physical Properties

PropertyLoratadineLoratadine-d4
Chemical Name Ethyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylateEthyl 4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylic acid, ethyl ester
Molecular Formula C₂₂H₂₃ClN₂O₂C₂₂H₁₉D₄ClN₂O₂
Molecular Weight 382.89 g/mol 386.9 g/mol
CAS Number 79794-75-52748435-73-4
Appearance White to off-white powderSolid
Solubility Insoluble in water; soluble in acetone, alcohol, and chloroformSoluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml)
Purity (Deuterated) N/A≥99% deuterated forms (d₁-d₄)

Experimental Protocols

Materials and Reagents
  • Loratadine reference standard (≥98% purity)

  • Loratadine-d4 (≥99% deuterated forms)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with K₂EDTA as anticoagulant)

  • Deionized water

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of loratadine and Loratadine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the loratadine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Loratadine-d4 stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control Samples: Spike appropriate amounts of the loratadine working standard solutions into blank human plasma to obtain calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2.5, 5, 10, and 20 ng/mL. Prepare QC samples at four levels:

    • LLOQ QC: 0.1 ng/mL (Lower Limit of Quantification)

    • Low QC: 0.3 ng/mL

    • Mid QC: 3 ng/mL

    • High QC: 15 ng/mL

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Loratadine-d4) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, re-equilibrate at 30% B for 2.0 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Run Time 5.0 min

Mass Spectrometry

ParameterCondition
MS System AB Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Loratadine: 383.2 → 337.1Loratadine-d4: 387.2 → 341.1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 25 psi
Collision Gas 6 psi
GS1 / GS2 50 psi / 50 psi
Dwell Time 200 ms

Method Validation Data

The bioanalytical method was validated according to FDA guidelines.

Linearity

The calibration curve was linear over the range of 0.1 to 20 ng/mL. The coefficient of determination (r²) was >0.995 for all validation runs. The accuracy of the back-calculated concentrations of the calibration standards was within ±15% of the nominal values, except for the LLOQ, which was within ±20%.

Calibration Standard (ng/mL)Mean Back-Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
0.10.102102.06.8
0.20.19798.55.2
0.50.511102.24.1
10.98598.53.5
2.52.54101.62.9
54.9298.42.5
1010.15101.52.1
2019.8899.42.3
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using the QC samples.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ QC0.17.2103.58.5101.8
Low QC0.35.898.76.999.5
Mid QC34.1101.25.3100.7
High QC153.599.84.6100.2
Matrix Effect and Recovery

The matrix effect and recovery were assessed at low, mid, and high QC concentrations.

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC0.392.598.2
Mid QC394.1101.5
High QC1593.799.6
Stability

Loratadine was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationStability (%)
Bench-top at Room Temperature6 hours98.5
Freeze-thaw Cycles (-80°C to Room Temperature)3 cycles97.9
Long-term Storage at -80°C90 days99.1
Post-preparative (Autosampler at 4°C)24 hours101.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL Loratadine-d4 IS plasma->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Peak Area Ratio (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Generate Report quantify->report internal_standard_logic cluster_analyte Analyte (Loratadine) cluster_is Internal Standard (Loratadine-d4) cluster_ratio Quantification analyte_extraction Extraction Variability analyte_signal Analyte MS Signal analyte_extraction->analyte_signal is_extraction Extraction Variability analyte_extraction->is_extraction Compensated analyte_ionization Ionization Fluctuation analyte_ionization->analyte_signal is_ionization Ionization Fluctuation analyte_ionization->is_ionization Compensated ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal IS MS Signal is_extraction->is_signal is_ionization->is_signal is_signal->ratio result Accurate Concentration ratio->result

References

Application Notes: Quantitative Analysis of Loratadine Using Loratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loratadine is a long-acting, non-sedating antihistamine used for the relief of allergy symptoms. Accurate and reliable quantification of loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Loratadine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Loratadine-d4 exhibits similar physicochemical properties to loratadine, ensuring comparable extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the method.[1]

Principle

This method utilizes high-performance liquid chromatography (HPLC) to separate loratadine and its deuterated internal standard, Loratadine-d4, from endogenous components in the sample matrix. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of loratadine to that of the known concentration of Loratadine-d4 is used to determine the concentration of loratadine in the sample.

Experimental Protocols

A detailed protocol for the quantitative analysis of loratadine in human plasma using Loratadine-d4 is provided below. This protocol is a composite of established methodologies and should be validated in the user's laboratory.[2][3][4][5]

1. Materials and Reagents

  • Loratadine reference standard

  • Loratadine-d4 (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Deionized water

2. Preparation of Stock and Working Solutions

  • Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of loratadine in 10 mL of methanol.

  • Loratadine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Loratadine-d4 in 1 mL of methanol.

  • Loratadine Working Standards: Prepare a series of working standards by serially diluting the loratadine stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.5 ng/mL to 50 ng/mL.

  • Loratadine-d4 Working Solution (10 ng/mL): Dilute the Loratadine-d4 stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample (blank, spiked standard, or unknown).

  • Add 20 µL of the Loratadine-d4 working solution (10 ng/mL) to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-5.0 min: 20% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Loratadine: 383.2 → 337.1

      • Loratadine-d4: 387.2 → 341.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of loratadine using a deuterated internal standard.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Loratadine0.05 - 50≥ 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.05< 15< 1585 - 115
Low QC0.15< 15< 1585 - 115
Mid QC15< 15< 1585 - 115
High QC40< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Loratadine85 - 9590 - 110
Loratadine-d485 - 9590 - 110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Loratadine-d4 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation HPLC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for loratadine quantification.

logical_relationship loratadine Loratadine (Analyte) lc_ms LC-MS/MS Analysis loratadine->lc_ms loratadine_d4 Loratadine-d4 (Internal Standard) loratadine_d4->lc_ms peak_area_ratio Peak Area Ratio (Loratadine / Loratadine-d4) lc_ms->peak_area_ratio concentration Loratadine Concentration peak_area_ratio->concentration

References

Application Note & Protocol: A Robust HPLC Method for the Quantification of Loratadine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a high-performance liquid chromatography (HPLC) method developed for the accurate quantification of loratadine and its deuterated analog, loratadine-d4. This method is suitable for various applications, including pharmacokinetic studies, bioequivalence studies, and quality control of pharmaceutical formulations.

Introduction

Loratadine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1][2][3] In drug development and clinical research, the use of stable isotope-labeled internal standards, such as deuterated loratadine, is crucial for achieving accurate and reliable quantitative results in bioanalysis.[4][5] The deuterated internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and matrix effects. This application note details a robust and validated HPLC method for the simultaneous determination of loratadine and loratadine-d4.

Experimental Protocols

This section outlines the detailed methodologies for the sample preparation and HPLC analysis of loratadine and deuterated loratadine.

2.1. Materials and Reagents

  • Loratadine reference standard

  • Loratadine-d4 (deuterated internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Human plasma (for bioanalytical applications)

  • Phosphate buffer

2.2. Sample Preparation (for Human Plasma)

  • Spiking: To 500 µL of human plasma, add 50 µL of the internal standard working solution (loratadine-d4). For calibration standards and quality control samples, add the appropriate volume of loratadine working solution.

  • Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC system.

2.3. HPLC Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of loratadine and loratadine-d4.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detector UV Detector at 248 nm or Mass Spectrometer
Run Time 10 minutes

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose. The validation parameters are based on ICH guidelines.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates > 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Loratadine1 - 1000> 0.999

Table 3: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
LQC (Low)5< 5%< 5%95% - 105%
MQC (Medium)500< 5%< 5%95% - 105%
HQC (High)800< 5%< 5%95% - 105%

Table 4: Chromatographic Parameters

AnalyteRetention Time (min)
Loratadine~ 5.2
Loratadine-d4~ 5.2

Note: Deuterated internal standards are designed to co-elute with the analyte.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow of the HPLC method for the analysis of loratadine and its deuterated internal standard in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Loratadine (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for loratadine analysis.

4.2. Logical Relationship of Method Validation Parameters

This diagram shows the logical hierarchy and relationship between key HPLC method validation parameters as per regulatory guidelines.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Robustness Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range

References

Application Notes and Protocols for Loratadine-d4 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Loratadine-d4 as an internal standard in pharmacokinetic (PK) and bioavailability (BA) studies of loratadine. The protocols detailed below are synthesized from established and validated bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Loratadine is a long-acting, non-sedating antihistamine that undergoes rapid and extensive first-pass metabolism to its major active metabolite, desloratadine (descarboethoxyloratadine). Accurate quantification of both loratadine and desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Loratadine-d4, is the gold standard for LC-MS/MS-based bioanalysis. Loratadine-d4 co-elutes with loratadine and has nearly identical ionization efficiency, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols

Bioanalytical Method for Quantification of Loratadine and Desloratadine in Human Plasma using LC-MS/MS with Loratadine-d4 as an Internal Standard

This protocol describes a validated method for the simultaneous determination of loratadine and its active metabolite, desloratadine, in human plasma.

1.1. Materials and Reagents

  • Loratadine and Desloratadine reference standards

  • Loratadine-d4 and Desloratadine-d4 (as internal standards, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., methyl t-butyl ether)

1.2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of loratadine, desloratadine, Loratadine-d4, and Desloratadine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a methanol:water (1:1, v/v) mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a combined working solution of Loratadine-d4 and Desloratadine-d4 in methanol:water (1:1, v/v) at an appropriate concentration.

1.3. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Loratadine: m/z 383.2 → 337.2

    • Desloratadine: m/z 311.1 → 259.1

    • Loratadine-d4: m/z 387.2 → 341.2

    • Desloratadine-d4: m/z 315.1 → 259.1

1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Pharmacokinetic Parameters of Loratadine and Desloratadine

The following tables summarize key pharmacokinetic parameters for loratadine and its active metabolite, desloratadine, from various studies. These values can be used as a reference for comparison in new pharmacokinetic and bioavailability studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Loratadine (10 mg Oral Dose) in Healthy Adults

ParameterLoratadineDesloratadine
Cmax (ng/mL) 2.5 - 7.53.0 - 6.0
Tmax (hr) 1.0 - 2.02.0 - 3.0
AUC (ng·hr/mL) 5 - 2040 - 70
t½ (hr) 8 - 1517 - 28

Data compiled from multiple sources for illustrative purposes.

Table 2: Bioequivalence Acceptance Criteria

Pharmacokinetic Parameter90% Confidence Interval
Cmax 80.00% - 125.00%
AUC0-t 80.00% - 125.00%
AUC0-∞ 80.00% - 125.00%

Visualizations

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the typical experimental workflow for a bioanalytical study using Loratadine-d4 and the metabolic pathway of loratadine.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Dosing Dosing of Loratadine Formulation BloodSampling Timed Blood Sample Collection Dosing->BloodSampling PlasmaSeparation Plasma Separation via Centrifugation BloodSampling->PlasmaSeparation Spiking Spiking with Loratadine-d4 (IS) PlasmaSeparation->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of Loratadine & Desloratadine LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence) PK_Analysis->Stat_Analysis

Caption: Bioanalytical workflow for pharmacokinetic studies of loratadine using Loratadine-d4.

metabolic_pathway Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (First-Pass Metabolism) FurtherMetabolites Further Metabolites Desloratadine->FurtherMetabolites Metabolism Excretion Excretion FurtherMetabolites->Excretion

Application Note & Protocol: Bioanalytical Method Validation Using Sch 40853-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Sch 40853 in a biological matrix, utilizing its deuterated stable isotope-labeled internal standard, Sch 40853-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering the highest level of accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.[1][2][3]

This compound, as a deuterated analog of Sch 40853, is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[2][3] However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This application note outlines the key experiments and protocols necessary for the full validation of a bioanalytical method in accordance with regulatory guidelines such as those from the FDA and EMA.

Experimental Protocols

Materials and Reagents
Material/ReagentSource/Grade
Sch 40853Reference Standard
This compoundMedChemExpress or equivalent
Human Plasma (K2EDTA)BioIVT or equivalent
AcetonitrileHPLC Grade
MethanolHPLC Grade
Formic AcidLC-MS Grade
WaterDeionized, 18 MΩ·cm
96-well platesPolypropylene
Instrumentation
  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with a turbulent flow chromatography system.

  • Software: For data acquisition and analysis.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Sch 40853 and this compound reference standards.

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Sch 40853 primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from the plasma matrix.

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject a portion of the supernatant (typically 10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 200 µL IS Solution (this compound in ACN) plasma->add_is vortex Vortex (2 min, 1000 rpm) add_is->vortex centrifuge Centrifuge (5 min, 4000 rpm) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS supernatant->inject G cluster_validation Bioanalytical Method Validation Pathway start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Calibration Curve start->linearity accuracy_precision Accuracy & Precision selectivity->accuracy_precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery accuracy_precision->recovery stability Stability accuracy_precision->stability validated Validated Method matrix_effect->validated recovery->validated stability->validated

References

Application Notes and Protocols for Loratadine Analysis using an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of loratadine from biological matrices, primarily human plasma, for quantitative analysis. The inclusion of an internal standard is a critical component of these methods to ensure accuracy and precision by correcting for variations in extraction recovery and instrument response. The following sections detail commonly employed techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the complexity of the sample matrix, the required sensitivity of the assay, and available laboratory equipment.

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte and internal standard between two immiscible liquid phases. It is effective for cleaning up samples but can be labor-intensive.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte and internal standard from the sample matrix. SPE can provide cleaner extracts and higher concentration factors compared to LLE.

  • Protein Precipitation: A rapid and straightforward method for removing proteins from plasma or serum samples. While simple, it may result in a less clean extract compared to LLE and SPE, potentially leading to matrix effects in the analytical instrument.

Selection of an Internal Standard

An ideal internal standard (IS) should be a stable, isotopically labeled version of the analyte (e.g., deuterated loratadine) as it has nearly identical chemical and physical properties. When a stable isotope-labeled IS is unavailable, a structurally similar compound can be used. Common internal standards for loratadine analysis include:

  • Deuterated Loratadine (e.g., LOR-d3)[1]

  • Desloratadine-d5[2]

  • Itraconazole[3][4]

  • Metoclopramide[5]

  • Desipramine

  • Diazepam

  • Thioridazine hydrochloride

  • Cyproheptadine and Diphenhydramine

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a common LLE method for the extraction of loratadine from human plasma.

Materials:

  • Human plasma sample

  • Internal Standard (IS) working solution (e.g., Deuterated Loratadine)

  • 0.25 M Sodium Hydroxide (NaOH)

  • Extraction solvent: Isooctane:Isoamyl alcohol mixture or Hexane or Diethyl ether:Dichloromethane (70:30 v/v)

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of the human plasma sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution to the plasma sample.

  • Vortex mix the sample for approximately 1 minute.

  • Add 50 µL of 0.25 M NaOH to alkalize the sample and vortex for another minute.

  • Add 3 mL of the extraction solvent (e.g., Diethyl ether:Dichloromethane, 70:30 v/v) and vortex mix for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue with 200 µL of the reconstitution solvent (mobile phase).

  • Vortex mix the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.

Diagram of LLE Workflow:

LLE_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_base Add Base (e.g., NaOH) vortex1->add_base vortex2 Vortex add_base->vortex2 add_solvent Add Extraction Solvent vortex2->add_solvent vortex3 Vortex add_solvent->vortex3 centrifuge Centrifuge vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow condition Condition SPE Cartridge load Load Sample condition->load sample_prep Prepare Sample (Plasma + IS + Base) sample_prep->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze PP_Workflow plasma Plasma Sample + Internal Standard add_solvent Add Precipitating Agent (Acetonitrile) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Loratadine Using Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a widely used second-generation antihistamine for the management of allergic rhinitis and urticaria.[1] Therapeutic drug monitoring (TDM) of loratadine can be crucial in specific clinical situations, such as in patients with impaired hepatic function, to ensure optimal therapeutic outcomes and avoid potential toxicities. Loratadine-d4, a deuterated analog of loratadine, serves as an ideal internal standard (IS) for its quantitative analysis in biological matrices.[2][3] Its similar chemical and physical properties to loratadine, but distinct mass, allow for accurate and precise quantification by correcting for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the therapeutic drug monitoring of loratadine using loratadine-d4 as an internal standard, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Loratadine

Loratadine is a selective peripheral histamine H1-receptor antagonist.[4] It acts as an inverse agonist, stabilizing the inactive form of the H1 receptor, thereby preventing histamine from binding and eliciting an allergic response.[1] This blockade of H1 receptors on various cells, including respiratory smooth muscle and vascular endothelial cells, reduces symptoms like sneezing, itching, and runny nose.

Beyond its primary antihistaminic effect, loratadine exhibits anti-inflammatory properties. It has been shown to suppress the NF-κB signaling pathway by targeting Syk and Src proteins, leading to a reduction in pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Additionally, loratadine can inhibit the AP-1 signaling pathway by targeting TAK1 activation, which further contributes to its anti-inflammatory effects.

Analytical Methodology: LC-MS/MS

LC-MS/MS is the preferred method for the quantification of loratadine in biological samples due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard like Loratadine-d4 is critical for reliable bioanalytical results.

Experimental Protocols

This section outlines a representative LC-MS/MS protocol for the quantification of loratadine in human plasma using Loratadine-d4 as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.

1. Sample Preparation

Two common methods for extracting loratadine and loratadine-d4 from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT) Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Loratadine-d4 in methanol).

    • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the tubes at 12,000 rpm for 15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE) Protocol:

    • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Loratadine-d4 in methanol).

    • Add 50 µL of 0.25 M NaOH to alkalize the plasma.

    • Add 3 mL of an extraction solvent (e.g., a mixture of isooctane and isoamyl alcohol).

    • Vortex the mixture for 5 minutes to facilitate the extraction of the analytes into the organic layer.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

The following are typical chromatographic conditions for the separation of loratadine and loratadine-d4:

ParameterRecommended Condition
HPLC System Agilent, Shimadzu, Waters, or equivalent
Column C18 reverse-phase column (e.g., 50 x 3.0 mm, 5 µm)
Mobile Phase Acetonitrile and 0.2% formic acid in water (v/v)
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Run Time Approximately 3-5 minutes

3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is typically used for the detection and quantification of loratadine and loratadine-d4.

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
LoratadinePrecursor ion (m/z) 383 → Product ion (m/z) 337
Loratadine-d4Precursor ion (m/z) 387 → Product ion (m/z) 341
Source Temperature Optimized for the specific instrument
Collision Energy Optimized for the specific instrument

Data Presentation

The following table summarizes the quantitative data from various LC-MS/MS methods for the analysis of loratadine in human plasma.

ParameterStudy 1Study 2Study 3Study 4
Internal Standard DesipramineDiazepamNot SpecifiedItraconazole
Linearity Range (ng/mL) 0.05 - 15.000.03 - 40.00.20 - 20.00.05 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.030.200.05
Intra-day Precision (%CV) < 9%< 10.86%4.2 - 9.8%< 15%
Inter-day Precision (%CV) < 9%Not Reported6.3 - 8.1%Not Reported
Intra-day Accuracy (%) Not Reported105.00 - 109.50%-1.7 to 10.0%80 - 120%
Inter-day Accuracy (%) Not ReportedNot Reported2.7 to 5.3%Not Reported
Recovery (%) Not ReportedNot ReportedNot Reported102.685%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Loratadine-d4 (Internal Standard) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Quantification of Loratadine msms->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for loratadine TDM.

loratadine_moa cluster_h1_receptor Primary Antihistaminic Effect cluster_anti_inflammatory Anti-inflammatory Effects loratadine Loratadine h1_receptor Histamine H1-Receptor loratadine->h1_receptor Inverse Agonist allergic_response Allergic Response (Sneezing, Itching, etc.) loratadine->allergic_response Inhibition h1_receptor->allergic_response Activation histamine Histamine histamine->h1_receptor Binding loratadine2 Loratadine syk_src Syk / Src loratadine2->syk_src Inhibition tak1 TAK1 loratadine2->tak1 Inhibition nf_kb NF-κB Pathway syk_src->nf_kb Activation pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) nf_kb->pro_inflammatory Production ap1 AP-1 Pathway tak1->ap1 Activation ap1->pro_inflammatory Production

Caption: Mechanism of action of Loratadine.

Conclusion

The use of Loratadine-d4 as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the accurate quantification of loratadine in biological matrices. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods for loratadine. Understanding the mechanism of action of loratadine, including its anti-inflammatory properties, can further aid in the interpretation of clinical data and the development of novel therapeutic strategies.

References

Application Note: High-Throughput Quantification of Loratadine in Human Plasma using LC-MS/MS with Loratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of loratadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Loratadine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was developed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and drug metabolism studies of loratadine.

Introduction

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity. It is widely used for the relief of symptoms associated with seasonal allergic rhinitis. Accurate and precise quantification of loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Loratadine-d4, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents
  • Loratadine and Loratadine-d4 standards were of high purity (≥98%).

  • LC-MS grade acetonitrile, methanol, and water were used.

  • Formic acid (reagent grade, ≥98%).

  • Human plasma (with anticoagulant, e.g., K2EDTA).

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loratadine and Loratadine-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Loratadine stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Loratadine-d4 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL Loratadine-d4 internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
2.595
3.595
3.620
5.020

Mass Spectrometry Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are provided in the table below. The collision energy is a starting point and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Loratadine383.1337.110025
Loratadine-d4387.1341.110025

Results

The described method provides excellent chromatographic separation and detection of Loratadine and its internal standard, Loratadine-d4. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative results by correcting for any variability during the analytical process.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Loratadine and Loratadine-d4.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Loratadine383.1337.1~2.8
Loratadine-d4387.1341.1~2.8

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Loratadine-d4 IS (20 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for Loratadine quantification.

logical_relationship cluster_quantification Quantitative Principle cluster_advantage Advantage of SIL-IS loratadine Loratadine (Analyte) peak_area_ratio Peak Area Ratio (Loratadine / Loratadine-d4) loratadine->peak_area_ratio loratadine_d4 Loratadine-d4 (Internal Standard) loratadine_d4->peak_area_ratio compensation Compensation for: - Matrix Effects - Ion Suppression/Enhancement - Extraction Variability loratadine_d4->compensation calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Loratadine Concentration calibration_curve->concentration accuracy_precision Improved Accuracy & Precision compensation->accuracy_precision

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Application Note: Chromatographic Separation of Loratadine and Loratadine-d4 for Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous determination of the second-generation antihistamine, loratadine, and its deuterated internal standard, loratadine-d4, in human plasma. The method utilizes reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely adopted for its selectivity and sensitivity in bioanalytical studies. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it an invaluable resource for researchers in drug metabolism, pharmacokinetics, and clinical trial bioanalysis.

Introduction

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity. It is widely used for the relief of symptoms associated with seasonal allergic rhinitis. Accurate quantification of loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as loratadine-d4, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note presents a validated LC-MS/MS method for the reliable and accurate measurement of loratadine in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of loratadine and loratadine-d4 from human plasma.

  • Spiking: To 100 µL of human plasma, add the internal standard solution (loratadine-d4).

  • Precipitation: Add 500 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

Chromatographic Conditions

The chromatographic separation is performed on a C18 reverse-phase column, which provides excellent retention and separation of the analytes from endogenous plasma components.

  • High-Performance Liquid Chromatography (HPLC) System: A system equipped with a binary pump, autosampler, and column oven.

  • Column: C18 Eclipse XDB (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.5% Formic Acid in Water.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.[3]

  • Run Time: Approximately 6 minutes.[3]

Mass Spectrometric Conditions

Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Loratadine: m/z 383 → 337.

    • Loratadine-d4: The transition for the deuterated standard would be m/z 387 → 341 (assuming a +4 Da shift).

  • Collision Gas: Argon.

  • Source Temperature: Optimized based on the instrument.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS method for the analysis of loratadine.

ParameterValueReference
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Mean Recovery~102%
Retention Time (Loratadine)~4.3 min
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Loratadine-d4 Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (12,000 rpm, 15 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject (20 µL) Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report logical_relationship cluster_params Chromatographic Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape ColumnChem Column Chemistry (C18) ColumnChem->RetentionTime ColumnChem->Resolution ColumnTemp Column Temperature ColumnTemp->RetentionTime ColumnTemp->PeakShape Sensitivity Sensitivity RetentionTime->Sensitivity PeakShape->Sensitivity Resolution->Sensitivity

References

Troubleshooting & Optimization

Matrix effects in loratadine quantification with deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals working on the quantification of loratadine and its metabolites in biological matrices using LC-MS/MS with a deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bioanalysis of loratadine, with a focus on mitigating matrix effects.

Q1: My loratadine signal is significantly lower in plasma samples compared to the neat standard, even with a deuterated internal standard. What is causing this?

A: This is a classic sign of ion suppression , a major component of the matrix effect.[1] Endogenous components in the plasma, such as phospholipids or salts, co-elute with loratadine and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[2] While a deuterated internal standard (IS) is designed to co-elute and experience similar suppression, providing a corrected analyte/IS ratio, severe suppression can still impact sensitivity and bring the signal close to the lower limit of quantification (LLOQ).[3]

Q2: I'm observing inconsistent and irreproducible results for my quality control (QC) samples. Could this be a matrix effect?

A: Yes, inconsistent results are a common symptom of variable matrix effects between different samples.[4] The composition of biological matrices can vary from lot to lot or individual to individual, leading to different degrees of ion suppression or enhancement.[3] If your sample preparation method is not robust enough to remove these interfering compounds consistently, you will see poor precision and accuracy in your results. Using a stable isotope-labeled internal standard like loratadine-d5 is the best way to compensate for this variability.

Q3: My assay is showing poor sensitivity and I'm struggling to achieve the required LLOQ for loratadine. How can I improve it?

A: Poor sensitivity is often a direct consequence of ion suppression. To improve sensitivity, you need to reduce the matrix effect. Consider the following strategies:

  • Optimize Sample Preparation: Move from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods are more effective at removing phospholipids and other interfering substances.

  • Chromatographic Separation: Adjust your LC method to better separate loratadine from the regions where matrix components elute. This might involve using a different column chemistry (e.g., C18, Phenyl), altering the mobile phase composition, or modifying the gradient elution profile.

  • Injection Volume: Reducing the injection volume can decrease the total amount of matrix components entering the MS system, though this may also reduce the analyte signal.

Q4: How do I quantitatively assess the matrix effect for my loratadine assay?

A: The standard method is the post-extraction spike comparison . This involves comparing the peak area of loratadine spiked into an extracted blank plasma matrix (Set B) with the peak area of loratadine in a neat solution (Set A). The Matrix Factor (MF) is calculated as:

  • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable. You should also calculate the IS-normalized MF to ensure your deuterated standard is effectively compensating for the matrix effect.

Q5: Which sample preparation method is best for minimizing matrix effects in loratadine analysis?

A: While protein precipitation (PPT) is the simplest method, it is often insufficient for removing matrix interferences and can lead to significant ion suppression. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are superior for producing cleaner extracts. One study noted that LLE was the best extraction procedure compared to PPT and SPE, where significant matrix suppression was observed with the other two methods. The choice between LLE and SPE may depend on factors like desired throughput, cost, and the specific nature of the interfering components in your matrix.

Experimental Protocols

The following are detailed protocols for common sample preparation techniques used in the quantification of loratadine in human plasma.

Protocol 1: Protein Precipitation (PPT)

This method is fast but may result in significant matrix effects.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of loratadine-d5 (deuterated internal standard).

  • Precipitation: Add 500 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture for 1 minute or place on a rotary shaker for 15 minutes to ensure uniform mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-70°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner sample extract compared to PPT.

  • Sample Aliquoting: Pipette 200 µL of human plasma into a screw-cap glass tube.

  • Internal Standard Spiking: Add 20 µL of the loratadine-d5 working solution and vortex for 1 minute.

  • Alkalinization: Add 200 µL of a borax-sodium carbonate buffer (pH 11) and vortex.

  • Extraction Solvent Addition: Add 3 mL of a mixed organic solvent containing ethyl acetate, dichloromethane, and n-hexane (3:1:1, v/v/v).

  • Extraction: Vortex the mixture vigorously for 3 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer 2.5 mL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the residue in 300 µL of a methanol:water (2:1) solution and vortex for 3 minutes.

  • Final Centrifugation: Centrifuge at 15,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE can provide very clean extracts and is amenable to automation. This protocol is based on methods for desloratadine, the active metabolite of loratadine.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample (pre-treated with an internal standard) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 1 mL of methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

The choice of sample preparation method has a significant impact on recovery and the extent of matrix effects.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Analyte Recovery Not specified, but generally lower~90% for Loratadine73.6% - 76% for Desloratadine
Matrix Effect Significant Ion Suppression (~64%)Minimal (Considered the best method)Moderate Ion Suppression (~15%)

Note: Recovery and matrix effect values can vary based on the specific protocol, reagents, and instrumentation used.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Loratadine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Loratadine-d5 (IS) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing result result data_processing->result Final Concentration

Caption: General workflow for loratadine quantification in plasma.

Troubleshooting Logic for Matrix Effects

troubleshooting_matrix_effects Troubleshooting Guide for Matrix Effects start Inconsistent Results or Low Signal Intensity? assess_me Quantitatively Assess Matrix Effect (MF) start->assess_me Yes other_issue Issue may not be matrix effect. Investigate other parameters. start->other_issue No is_mf_ok Is MF between 0.8 and 1.2? assess_me->is_mf_ok check_is Check IS Performance (IS-Normalized MF) is_mf_ok->check_is Yes improve_sp Improve Sample Prep (PPT -> LLE/SPE) is_mf_ok->improve_sp No optimize_lc Optimize LC Separation (Different Column/Mobile Phase) check_is->optimize_lc No revalidate Re-validate Method check_is->revalidate Yes is_is_ok Is IS-Normalized MF close to 1.0? improve_sp->assess_me optimize_lc->assess_me

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Ion Suppression of Loratadine-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion suppression of Loratadine-d4 in ESI-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Loratadine-d4 analysis?

A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of an analyte, in this case, Loratadine-d4, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis. Even with a deuterated internal standard like Loratadine-d4, which is expected to have similar physicochemical properties to Loratadine, ion suppression can still lead to inaccurate results if not properly managed.

Q2: I'm using a deuterated internal standard (Loratadine-d4). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Loratadine and Loratadine-d4.[2] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and unreliable results.

Q3: What are the common sources of ion suppression in plasma-based assays for Loratadine?

A3: In bioanalytical methods using plasma samples, the primary sources of ion suppression are endogenous matrix components that are often co-extracted with the analyte. These include:

  • Phospholipids: Abundant in plasma and notorious for causing significant ion suppression in ESI-MS, particularly in the positive ion mode used for Loratadine analysis.

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the ion source and interfere with the ionization process.

  • Other Endogenous Molecules: Cholesterol, fatty acids, and other small molecules can also contribute to ion suppression.

  • Exogenous Contaminants: Plasticizers from collection tubes or processing plates, and other contaminants can also interfere with ionization.

Q4: How can I determine if my Loratadine-d4 signal is being suppressed?

A4: Two common methods to assess ion suppression are:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A solution of Loratadine-d4 is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of Loratadine-d4 indicates the retention time of interfering components.

  • Quantitative Matrix Effect Assessment: This method provides a numerical value for the extent of ion suppression or enhancement. It involves comparing the peak area of Loratadine-d4 in a neat solution to its peak area when spiked into a blank, extracted matrix.

Troubleshooting Guides

Problem 1: Low or Inconsistent Signal for Loratadine-d4

Possible Cause: Significant ion suppression from the biological matrix.

Troubleshooting Steps:

  • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the retention time windows with the most significant ion suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be more effective at removing salts and some phospholipids.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.

  • Modify Chromatographic Conditions:

    • Change Gradient Profile: A shallower gradient can improve the separation of Loratadine-d4 from interfering peaks.

    • Use a Different Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl or biphenyl column to alter the elution order of analytes and matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification (LOQ).

Problem 2: Inaccurate or Imprecise Quantification Despite Using Loratadine-d4

Possible Cause: Differential ion suppression due to chromatographic separation of Loratadine and Loratadine-d4.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of Loratadine and Loratadine-d4 from a standard solution. A noticeable shift in retention time indicates a deuterium isotope effect.

  • Optimize Chromatography for Co-elution:

    • Adjust Mobile Phase Composition: Small changes in the organic modifier or aqueous pH can sometimes minimize the retention time difference.

    • Lower the Flow Rate: This can sometimes improve resolution and alter the elution profile.

    • Use a Column with Higher Efficiency: A column with smaller particles or a longer length may improve the separation from matrix components for both analyte and internal standard.

  • Evaluate a Different Internal Standard: If co-elution cannot be achieved, consider using a different internal standard, such as a stable isotope-labeled version with more deuterium atoms or a structural analog.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Ion Suppression

Objective: To identify the regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Loratadine-d4 standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank extracted plasma samples

  • Reconstitution solvent (e.g., mobile phase)

Methodology:

  • System Setup:

    • Connect the outlet of the analytical column to one inlet of the T-connector.

    • Connect the syringe pump containing the Loratadine-d4 solution to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the ESI source of the mass spectrometer.

  • Infusion:

    • Begin infusing the Loratadine-d4 solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the Loratadine-d4 MRM transition and wait for a stable baseline signal.

  • Injection:

    • Inject a blank extracted plasma sample onto the LC system.

    • Acquire data for the entire chromatographic run.

  • Data Analysis:

    • Examine the chromatogram for any dips or decreases in the Loratadine-d4 baseline signal. These dips indicate regions of ion suppression.

    • Compare the retention time of these suppression zones with the expected retention time of Loratadine and Loratadine-d4.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Loratadine and Loratadine-d4 standard solutions

  • Blank plasma from at least six different sources

  • Extraction solvents and materials

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of Loratadine and Loratadine-d4 in the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set 2 (Post-Extraction Spike): Extract blank plasma samples using your validated method. Spike the extracted matrix with Loratadine and Loratadine-d4 to the same final concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike blank plasma with Loratadine and Loratadine-d4 to the same final concentration as Set 1 before performing the extraction.

  • Analyze Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF), Internal Standard Normalized MF, and Recovery:

    • Matrix Factor (MF) for Analyte: MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • Matrix Factor (MF) for Internal Standard: MF = (Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)

    • Internal Standard (IS) Normalized MF: IS Normalized MF = (MF of Analyte) / (MF of IS)

    • Recovery (%): Recovery = [(Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2)] * 100

Interpretation of Results:

  • An IS Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for the matrix effect.

  • Values below 0.85 indicate ion suppression, while values above 1.15 suggest ion enhancement.

Data Presentation

Table 1: Illustrative Matrix Effect Data for Loratadine using Loratadine-d4 as Internal Standard

Plasma LotAnalyte Peak Area (Set 2)IS Peak Area (Set 2)Analyte Peak Area (Set 1)IS Peak Area (Set 1)Analyte MFIS MFIS Normalized MF
178,50085,200102,300105,6000.770.810.95
275,10082,300102,300105,6000.730.780.94
381,20088,900102,300105,6000.790.840.94
476,90084,100102,300105,6000.750.800.94
579,80087,500102,300105,6000.780.830.94
677,40084,800102,300105,6000.760.800.95
Mean 0.76 0.81 0.94
%CV 2.9% 2.5% 0.6%

Note: This is illustrative data. Actual values will vary depending on the matrix, sample preparation, and LC-MS/MS system.

Table 2: Typical LC-MS/MS Parameters for Loratadine and Loratadine-d4 Analysis

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20% B to 95% B over 3 min
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeESI Positive
MRM Transition (Loratadine)383.2 > 337.2
MRM Transition (Loratadine-d4)387.2 > 341.2
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Desired Outcome Problem Inaccurate or Low Signal for Loratadine-d4 AssessME Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) Problem->AssessME CheckCoelution Verify Co-elution of Loratadine and Loratadine-d4 Problem->CheckCoelution OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) AssessME->OptimizeSamplePrep Suppression Identified OptimizeChromo Optimize Chromatography (Gradient, Column) AssessME->OptimizeChromo Suppression Identified DiluteSample Dilute Sample AssessME->DiluteSample Suppression Identified CheckCoelution->OptimizeChromo Poor Co-elution ChangeIS Consider Different Internal Standard CheckCoelution->ChangeIS Co-elution Not Achievable Outcome Accurate and Precise Quantification OptimizeSamplePrep->Outcome OptimizeChromo->Outcome DiluteSample->Outcome ChangeIS->Outcome

Caption: Troubleshooting workflow for ion suppression of Loratadine-d4.

PC_Workflow cluster_LC LC System cluster_Infusion Infusion System cluster_MS MS System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Connector Column->T_Connector LC Eluent SyringePump Syringe Pump (Loratadine-d4 Solution) SyringePump->T_Connector Infusion ESI_Source ESI Source T_Connector->ESI_Source MassSpec Mass Spectrometer (Monitor Loratadine-d4 Signal) ESI_Source->MassSpec

Caption: Experimental setup for a Post-Column Infusion (PCI) experiment.

References

Isotopic exchange issues with Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Loratadine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on potential isotopic exchange issues and other common challenges encountered during the experimental use of Loratadine-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is Loratadine-d4 and where are the deuterium labels located?

Loratadine-d4 is a stable isotope-labeled version of Loratadine, intended for use as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The full chemical name for Loratadine-d4 is 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylic acid, ethyl ester. The four deuterium atoms are located on the piperidine ring, specifically at positions 3 and 5.

Q2: Is isotopic exchange a significant concern with Loratadine-d4?

Based on the chemical structure of Loratadine-d4, isotopic exchange is not a significant concern under typical experimental conditions. The deuterium atoms are attached to saturated carbon atoms within the piperidine ring. Carbon-deuterium (C-D) bonds are generally very stable and not susceptible to exchange with hydrogen atoms from solvents or other sources. This is in contrast to deuterium labels on heteroatoms (like -OD or -ND) or on carbons adjacent to carbonyl groups, which can be more labile. The stated shelf stability of Loratadine-d4 is at least four years, which further indicates its high stability.[1]

Q3: Under what conditions could the stability of Loratadine-d4 be compromised?

While isotopic exchange of the deuterium labels is unlikely, the overall chemical stability of the Loratadine molecule should be considered. Loratadine, being an ester, can undergo hydrolysis under strong alkaline conditions to form its corresponding carboxylic acid degradation product. Therefore, prolonged exposure to highly basic solutions during sample preparation should be avoided to maintain the integrity of both Loratadine and its deuterated internal standard.

Q4: I am observing a discrepancy in the response of my Loratadine-d4 internal standard. What could be the cause if not isotopic exchange?

Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors other than isotopic exchange. These include:

  • Matrix Effects: Differences in ionization efficiency of the internal standard between the calibration standards and the study samples due to co-eluting matrix components.

  • Sample Preparation Inconsistency: Errors in pipetting, extraction inconsistencies, or sample loss during processing.

  • Instrumental Variability: Fluctuations in the mass spectrometer's performance or issues with the LC system.

  • Long-Term Storage: While Loratadine-d4 is stable, improper long-term storage conditions (e.g., exposure to light or extreme temperatures) could potentially lead to degradation of the molecule itself.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (Loratadine-d4) Peak Area

Symptoms:

  • High variability in the Loratadine-d4 peak area across a batch of samples.

  • Drifting of the internal standard response during the analytical run.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inconsistent Sample Preparation - Verify the calibration and precision of all pipettes and dilutors. - Ensure thorough mixing at each step of the extraction process. - Optimize the extraction procedure to ensure consistent recovery.
Matrix Effects - Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement. - Adjust the chromatographic method to better separate Loratadine-d4 from interfering matrix components. - Consider using a different sample cleanup technique (e.g., solid-phase extraction instead of protein precipitation).
Instrument Instability - Check the stability of the spray in the mass spectrometer source. - Monitor the LC pump pressure for any fluctuations. - Run a system suitability test before and after the analytical batch to ensure consistent instrument performance.
Issue 2: Unexpected Peaks in the Loratadine-d4 Mass Channel

Symptoms:

  • Appearance of a peak at the retention time of Loratadine in the Loratadine-d4 mass transition.

  • Presence of other interfering peaks in the chromatogram for the internal standard.

Possible Causes & Solutions:

Possible CauseRecommended Action
Crosstalk from Analyte (Loratadine) - Ensure that the selected precursor-product ion transitions for Loratadine and Loratadine-d4 are specific and do not have isotopic overlap. - Check the isotopic purity of the Loratadine-d4 standard; it should be ≥99% deuterated forms (d1-d4).
Contamination - Analyze blank matrix and solvent blanks to identify the source of contamination. - Use fresh, high-purity solvents and disposable labware.
Presence of Impurities in the Standard - Review the certificate of analysis for the Loratadine-d4 standard for any reported impurities.

Experimental Protocols

Protocol 1: Sample Preparation for Loratadine Analysis in Human Plasma

This protocol is a general guideline based on published methods for Loratadine analysis.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of Loratadine-d4 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 500 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Loratadine and Loratadine-d4 Analysis

These are typical starting parameters and may require optimization for your specific instrumentation.

ParameterValue
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Loratadine) Q1: 383.2 m/z, Q3: 337.2 m/z
MRM Transition (Loratadine-d4) Q1: 387.2 m/z, Q3: 341.2 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with Loratadine-d4 start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Experimental workflow for the analysis of Loratadine using Loratadine-d4.

troubleshooting_logic start Inconsistent Loratadine-d4 Response Observed check_prep Review Sample Preparation Procedure start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_instrument Assess Instrument Performance start->check_instrument solution_prep Optimize Pipetting, Mixing, and Extraction check_prep->solution_prep Errors Found solution_matrix Modify Chromatography or Sample Cleanup check_matrix->solution_matrix Significant Effects Observed solution_instrument Perform Instrument Maintenance and Calibration check_instrument->solution_instrument Instability Detected

Caption: Troubleshooting logic for inconsistent Loratadine-d4 internal standard response.

References

Technical Support Center: Optimizing LC Gradient for Loratadine and Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing liquid chromatography (LC) methods for loratadine and its deuterated internal standard, loratadine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my loratadine and loratadine-d4 peaks co-eluting? Is this a problem?

A1: This is the expected behavior and is not a problem for mass spectrometry (MS) based detection. Loratadine and loratadine-d4 are isotopologues, meaning they have nearly identical chemical properties and chromatographic behavior. Therefore, they are not expected to separate on a standard reversed-phase LC column.

The primary goal of the LC method in an LC-MS/MS assay is not to separate the analyte from its deuterated internal standard, but to separate them together from matrix components and other interferences that could cause ion suppression or enhancement. The mass spectrometer distinguishes between loratadine and loratadine-d4 based on their mass-to-charge ratio (m/z). Your objective is to achieve a single, sharp, and symmetrical chromatographic peak for both compounds, well-resolved from any interfering peaks.

Q2: My chromatographic peak for loratadine / loratadine-d4 is tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape is a common issue that can affect integration accuracy and sensitivity. Here are the primary causes and solutions:

  • Secondary Interactions: Loratadine is a basic compound (pKa ≈ 5.0) and can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a pH that suppresses the ionization of either the silanol groups (low pH) or the analyte (higher pH). For basic compounds like loratadine, using a mobile phase with a low pH (e.g., 2.5-3.5) containing an acid like formic acid or phosphoric acid will protonate the analyte and minimize interactions with silanols.[2][3]

    • Solution 2: Use a "Silanol Blocker": Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can competitively bind to active silanol sites, improving peak shape for basic analytes.[4]

    • Solution 3: Employ a Modern Column: Use a column with high-purity silica and advanced end-capping (e.g., "shielded" or "end-capped" columns) to reduce the number of available silanol groups.[4]

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Q3: What are the key parameters to adjust when optimizing the LC gradient for this analysis?

A3: A systematic approach to gradient optimization is crucial. The key parameters to investigate are the gradient slope, initial and final mobile phase compositions, and flow rate.

  • Scouting Gradient: Begin with a fast, broad gradient (e.g., 5% to 95% organic solvent in 10-15 minutes) to determine the approximate elution time of your compounds.

  • Gradient Slope: The steepness of the gradient affects resolution. A shallower gradient around the elution time of loratadine will increase the separation from nearby impurities or matrix interferences.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity and may resolve co-eluting impurities.

    • Aqueous Modifier: The choice of acid (e.g., formic acid, acetic acid, phosphoric acid) and its concentration can significantly impact peak shape and retention. Ammonium formate or ammonium acetate buffers are also commonly used, especially for LC-MS/MS compatibility.

  • Temperature and Flow Rate: Increasing the column temperature can decrease viscosity, reduce backpressure, and sometimes alter selectivity. Lowering the flow rate can improve resolution but will increase the run time.

Q4: I'm observing a noisy or drifting baseline during my gradient run. What could be the cause?

A4: Baseline issues are common in gradient elution.

  • Cause 1: Mobile Phase Quality: The mobile phases may not be of sufficient purity, or the additives (e.g., TFA, formic acid) may have high UV absorbance at your detection wavelength.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Ensure both mobile phase reservoirs (A and B) contain the same concentration of any UV-absorbing additive to minimize baseline drift.

  • Cause 2: Insufficient Equilibration: The column may not be fully re-equilibrated to the initial gradient conditions between runs.

    • Solution: Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes.

  • Cause 3: Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause pressure fluctuations and baseline noise.

    • Solution: Perform regular pump maintenance. Check for leaks and ensure proper pump priming and degassing of solvents.

Troubleshooting Guide

The following table summarizes common problems and recommended actions for optimizing the separation of loratadine and loratadine-d4 from matrix interferences.

ProblemPotential Cause(s)Recommended Troubleshooting Steps
Poor Resolution (from interfering peaks)Gradient slope is too steep.Decrease the gradient slope around the elution time of the analytes.
Inappropriate mobile phase selectivity.Switch the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH.
Peak Tailing Secondary interactions with column silanols.Add a modifier like formic acid (0.1%) or triethylamine to the mobile phase. Use a modern, end-capped C18 or C8 column.
Column overload.Reduce the injection volume or sample concentration.
Variable Retention Times Insufficient column equilibration between injections.Increase the post-run re-equilibration time.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Low Sensitivity / Small Peaks Suboptimal detection wavelength.Verify the UV detector is set to an appropriate wavelength for loratadine (typically 220-280 nm).
Ion suppression in the MS source (matrix effect).Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Adjust the chromatography to move the analyte peak away from highly suppressed regions.
Sample degradation.Ensure the sample is stored correctly and prepared in a stable solvent.

Experimental Protocols

Protocol 1: Systematic Gradient Method Development

This protocol outlines a systematic approach for developing a robust reversed-phase LC gradient method for loratadine and loratadine-d4.

  • Initial Conditions & Column Selection:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm or 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column; 0.4 mL/min for a 2.1 mm ID column.

    • Column Temperature: 30 °C.

    • Detection: UV at 248 nm or MS/MS detection (e.g., ESI positive, MRM transition 383 -> 337 for loratadine).

    • Injection Volume: 5-10 µL.

  • Scouting Gradient Run:

    • Perform a broad linear gradient to find the approximate elution point.

    • Example Program:

      • 0.0 min: 10% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 10% B

      • 22.0 min: 10% B (Re-equilibration)

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If loratadine elutes at 8 minutes (corresponding to ~60% B), create a shallower gradient around this point.

    • Example Optimized Program:

      • 0.0 min: 45% B

      • 10.0 min: 75% B (Shallow gradient: 3%/min)

      • 10.1 min: 95% B (Column wash)

      • 12.0 min: 95% B

      • 12.1 min: 45% B

      • 17.0 min: 45% B (Re-equilibration)

  • Mobile Phase pH & Modifier Fine-Tuning:

    • If peak shape is poor, adjust the pH of Mobile Phase A. Test different additives like triethylamine (for basic compounds) or using a phosphate buffer if UV detection is primary. Note that non-volatile buffers like phosphate are not suitable for MS detection.

Data & Method Summaries

Table 1: Example LC Gradient Conditions
ParameterScouting MethodOptimized Method
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C
Gradient 10-95% B in 15 min45-75% B in 10 min
Run Time 22 min17 min

Visualized Workflows

TroubleshootingWorkflow Troubleshooting Poor Peak Shape or Resolution Problem Problem Observed: Poor Peak Shape or Resolution CheckSystem 1. Check System Suitability (Peak shape, RT, efficiency) Problem->CheckSystem CheckMethod 2. Review Method Parameters CheckSystem->CheckMethod CauseTailing Peak Tailing? CheckMethod->CauseTailing CauseResolution Poor Resolution? CheckMethod->CauseResolution CauseTailing->CauseResolution No SolutionTailing1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CauseTailing->SolutionTailing1 Yes SolutionRes1 Decrease Gradient Slope CauseResolution->SolutionRes1 Yes SolutionTailing2 Use End-Capped Column SolutionTailing1->SolutionTailing2 SolutionTailing3 Reduce Sample Load SolutionTailing2->SolutionTailing3 SolutionRes2 Change Organic Solvent (ACN -> MeOH) SolutionRes1->SolutionRes2 SolutionRes3 Optimize Temperature SolutionRes2->SolutionRes3

Caption: A workflow for troubleshooting common LC issues.

GradientOptimizationStrategy Systematic Gradient Optimization Strategy Start Start: Define Analytes (Loratadine, Loratadine-d4) SelectColumn 1. Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O w/ Formic Acid) Start->SelectColumn ScoutingRun 2. Perform Broad Scouting Gradient (e.g., 5-95% B in 15 min) SelectColumn->ScoutingRun Evaluate 3. Evaluate Results (Retention time, peak shape) ScoutingRun->Evaluate IsShapeGood Peak Shape Acceptable? Evaluate->IsShapeGood OptimizeGradient 4a. Optimize Gradient Slope (Shallow gradient around analyte) IsShapeGood->OptimizeGradient Yes AdjustMP 4b. Adjust Mobile Phase (pH, modifier, solvent type) IsShapeGood->AdjustMP No FineTune 5. Fine-Tune & Validate (Flow rate, temp, robustness) OptimizeGradient->FineTune AdjustMP->Evaluate Re-evaluate End End: Final Method FineTune->End

Caption: A logical flow for developing an optimized LC gradient.

References

Loratadine-d4 stability in biological matrices and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Loratadine-d4 in biological matrices and stock solutions. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Loratadine-d4 and why is its stability important?

Loratadine-d4 is a deuterated form of Loratadine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. It is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Loratadine in biological samples.[1] The stability of Loratadine-d4 is critical because its degradation can lead to inaccurate quantification of the target analyte, Loratadine. As an internal standard, it is assumed to behave identically to the analyte during sample preparation, storage, and analysis; therefore, any instability will compromise the reliability of the results.

Q2: How stable is Loratadine-d4 in its solid form?

Solid Loratadine-d4 is a stable compound. According to supplier information, it has a stability of at least four years when stored appropriately.[1]

Q3: What are the recommended solvents for preparing Loratadine-d4 stock solutions and what is their stability?

Loratadine-d4 is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1] While specific stability data for Loratadine-d4 in these solvents is not extensively published, stock solutions of the non-deuterated form, Loratadine, prepared in methanol are commonly used.[2] It is best practice to store stock solutions at -20°C or -80°C in tightly sealed containers, protected from light. For aqueous solutions, it is not recommended to store them for more than one day.[3] Researchers should perform their own stability assessments for stock solutions under their specific storage conditions.

Q4: What are the known degradation pathways for Loratadine?

Loratadine is susceptible to degradation under certain conditions. The primary degradation pathways include:

  • Alkaline Hydrolysis: The ester group in Loratadine can be hydrolyzed under alkaline conditions to form its corresponding carboxylic acid derivative.

  • Oxidative Degradation: Loratadine can be oxidized, potentially at the pyridine ring (to form an N-oxide) or the ethyl group of the ester. Studies have shown the formation of multiple chloride oxidation products.

It is reasonable to assume that Loratadine-d4 would be susceptible to similar degradation pathways.

Troubleshooting Guide

This section addresses common issues that may be encountered during the analysis of Loratadine-d4.

Issue 1: Inconsistent Internal Standard Response

  • Potential Cause: Degradation of Loratadine-d4 in the stock solution or biological matrix.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid Loratadine-d4.

    • Verify Storage Conditions: Ensure that stock solutions and biological samples are stored at the appropriate temperature and protected from light.

    • Perform Stability Experiments: Conduct short-term, long-term, and freeze-thaw stability studies to determine the stability of Loratadine-d4 under your specific experimental conditions.

Issue 2: Presence of Unlabeled Loratadine in the Loratadine-d4 Standard

  • Potential Cause: Isotopic impurity in the deuterated standard.

  • Troubleshooting Steps:

    • Check the Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the Loratadine-d4 lot.

    • Inject a High Concentration of IS: Analyze a high concentration of the Loratadine-d4 solution without the analyte to check for any signal at the mass transition of unlabeled Loratadine.

    • Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.

Issue 3: Chromatographic Separation of Loratadine and Loratadine-d4

  • Potential Cause: The "isotope effect" can sometimes lead to slight differences in retention times between the analyte and the deuterated internal standard on certain chromatographic columns.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.

    • Evaluate Different Columns: Test different stationary phases to find a column that provides better co-elution of Loratadine and Loratadine-d4.

Stability Data Summary

While specific quantitative stability data for Loratadine-d4 is limited in publicly available literature, several studies have demonstrated the stability of the non-deuterated Loratadine in human plasma. This data provides a strong indication of the expected stability of Loratadine-d4.

Table 1: Stability of Loratadine in Human Plasma

Stability TestConditionsResultReference
Short-Term (Bench-Top)Room temperature for up to 24 hoursStable
Long-Term-20°C and -70°C for several weeks/monthsStable
Freeze-ThawMultiple cycles (e.g., 3 to 5 cycles)Stable
Post-Preparative (Autosampler)4°C for up to 24 hoursStable

Note: Researchers must validate the stability of Loratadine-d4 under their specific experimental conditions as part of their bioanalytical method validation, in accordance with regulatory guidelines.

Experimental Protocols

The following are detailed methodologies for key stability experiments, based on FDA guidelines and common practices in bioanalytical chemistry.

Protocol 1: Freeze-Thaw Stability Assessment

FreezeThaw_Stability cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis Prep Spike low and high QC samples in biological matrix Divide Aliquot into multiple replicates Prep->Divide Freeze1 Freeze at -20°C or -80°C for at least 12 hours Divide->Freeze1 Thaw1 Thaw unassisted at room temperature Freeze1->Thaw1 Cycle 1 Freeze2 Repeat freeze-thaw cycle (e.g., 3-5 times) Thaw1->Freeze2 Analyze Analyze samples using a validated LC-MS/MS method Freeze2->Analyze After final cycle Compare Compare results to freshly prepared control samples Analyze->Compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations of Loratadine-d4 in the biological matrix of interest (e.g., plasma, urine).

  • Divide the QC samples into several aliquots.

  • Subject the aliquots to a predetermined number of freeze-thaw cycles (typically 3 to 5). A single cycle consists of freezing the samples at the intended storage temperature (-20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final cycle, analyze the samples using a validated LC-MS/MS method.

  • Compare the mean concentration of the freeze-thaw samples to that of freshly prepared control samples. The deviation should be within acceptable limits (typically ±15%).

Protocol 2: Stock Solution Stability Assessment

StockSolution_Stability cluster_prep Preparation cluster_analysis Analysis Over Time cluster_evaluation Evaluation PrepStock Prepare a stock solution of Loratadine-d4 in a suitable solvent Store Store aliquots at different temperatures (e.g., RT, 4°C, -20°C) PrepStock->Store AnalyzeT0 Analyze an aliquot at Time 0 Store->AnalyzeT0 AnalyzeTn Analyze aliquots at subsequent time points (e.g., 1, 7, 30 days) Store->AnalyzeTn Compare Compare the response of aged solutions to the Time 0 solution AnalyzeT0->Compare AnalyzeTn->Compare Determine Determine the stability period Compare->Determine

Caption: Workflow for Stock Solution Stability Assessment.

Methodology:

  • Prepare a stock solution of Loratadine-d4 in a relevant organic solvent (e.g., methanol, DMSO, acetonitrile).

  • Divide the stock solution into aliquots and store them at different temperatures, such as room temperature, 4°C, and -20°C.

  • At specified time intervals (e.g., day 0, 7, 14, 30), dilute an aliquot of the stock solution to a working concentration and analyze it using a suitable analytical method.

  • Compare the analytical response of the stored solutions to that of a freshly prepared stock solution at the same concentration. The deviation should be within acceptable limits.

Signaling Pathways & Logical Relationships

The following diagram illustrates the logical relationship between the stability of the internal standard and the accuracy of the bioanalytical results.

IS_Stability_Impact cluster_stability Internal Standard State cluster_analysis Analytical Process cluster_result Result Accuracy Stable_IS Stable Loratadine-d4 Analyte_IS_Ratio Analyte / IS Ratio Stable_IS->Analyte_IS_Ratio Consistent Degraded_IS Degraded Loratadine-d4 Degraded_IS->Analyte_IS_Ratio Inconsistent Accurate Accurate Quantification Analyte_IS_Ratio->Accurate Correct Ratio Inaccurate Inaccurate Quantification Analyte_IS_Ratio->Inaccurate Incorrect Ratio

Caption: Impact of Internal Standard Stability on Result Accuracy.

References

Technical Support Center: Troubleshooting Cross-Contamination Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with deuterated internal standards. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common cross-contamination issues encountered during your experiments, ensuring the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they used in mass spectrometry?

Deuterated internal standards (IS) are versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) for several reasons.[2] Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2][3]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent "cross-talk" or isotopic contribution from the analyte to the internal standard's signal. A mass difference of at least 4-5 Da is often recommended.

Q4: What is "cross-talk" and how does it cause cross-contamination?

Cross-talk, or isotopic contribution, occurs when the naturally occurring heavy isotopes of the analyte (e.g., ¹³C) contribute to the mass spectrometric signal of the deuterated internal standard. This is more likely to happen if the mass difference between the analyte and the internal standard is small. This phenomenon can lead to a falsely elevated internal standard signal, which in turn results in an underestimation of the analyte's concentration.

Q5: What is hydrogen-deuterium (H/D) exchange and how can it be prevented?

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on the internal standard is swapped with a hydrogen atom from the surrounding environment, such as the solvent. This can be facilitated by acidic or basic conditions and elevated temperatures. H/D exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification. To prevent this, it is crucial to use aprotic solvents for sample preparation and to ensure the deuterium labels are on stable, non-exchangeable positions on the molecule. Using ¹³C or ¹⁵N labeled standards is a more stable, albeit often more expensive, alternative.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Signal Detected in Blank Samples (Potential Carryover)

Symptom: A peak for the analyte and/or internal standard is observed in a blank injection that follows a high-concentration sample.

Possible Causes:

  • Autosampler Contamination: Residual sample adhering to the injection needle, syringe, or sample loop is a common source of carryover.

  • Column Carryover: "Sticky" compounds can be retained on the analytical column and elute in subsequent runs.

  • System Contamination: Residues can build up in tubing, fittings, or the mass spectrometer's ion source.

Troubleshooting Workflow:

G start Signal Detected in Blank check_autosampler Inject Blank after High Concentration Standard start->check_autosampler is_carryover Is Carryover Observed? check_autosampler->is_carryover troubleshoot_autosampler Troubleshoot Autosampler is_carryover->troubleshoot_autosampler Yes end_resolved Issue Resolved is_carryover->end_resolved No troubleshoot_column Troubleshoot Column troubleshoot_autosampler->troubleshoot_column troubleshoot_system Troubleshoot System Hardware troubleshoot_column->troubleshoot_system end_unresolved Further Investigation Needed troubleshoot_system->end_unresolved

Caption: A workflow for troubleshooting carryover.

Experimental Protocol: Carryover Assessment

  • Objective: To quantify the amount of carryover in the LC-MS system.

  • Methodology:

    • Inject the highest concentration standard (Upper Limit of Quantification, ULOQ).

    • Immediately follow with one or more blank injections (solvent or blank matrix).

    • Quantify the analyte peak area in the blank injection(s).

  • Data Analysis:

    • Calculate the percentage of carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100

    • A common acceptance criterion for carryover is that the response in the blank should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).

Data Presentation: Carryover Assessment Results

Injection SequenceSample TypeAnalyte Peak Area% Carryover
1ULOQ (1000 ng/mL)1,500,000-
2Blank 14500.03%
3Blank 250<0.01%
4LLOQ (1 ng/mL)2,000-

Mitigation Strategies:

  • Optimize Autosampler Wash: Use a stronger wash solvent and increase the duration and/or number of wash cycles. A combination of organic and aqueous washes is often effective.

  • Column Maintenance: Implement a robust column washing protocol between analytical batches.

  • System Cleaning: Regularly clean the injection port, sample loop, and ion source.

Issue 2: Inconsistent Internal Standard Response

Symptom: The peak area of the deuterated internal standard varies significantly across samples, leading to poor precision.

Possible Causes:

  • Isotopic Impurity: The internal standard may contain a significant amount of the unlabeled analyte.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms may be exchanging with hydrogen atoms from the solvent or matrix.

  • Differential Matrix Effects: The analyte and internal standard may not be co-eluting perfectly, causing them to experience different levels of ion suppression or enhancement.

Troubleshooting Workflow:

G start Inconsistent IS Response check_purity Step 1: Assess IS Purity start->check_purity is_impure Is IS Impure? check_purity->is_impure check_stability Step 2: Evaluate IS Stability (H/D Exchange) is_impure->check_stability No replace_is Replace IS with Higher Purity Batch is_impure->replace_is Yes is_unstable Is IS Unstable? check_stability->is_unstable check_coelution Step 3: Verify Co-elution is_unstable->check_coelution No optimize_conditions Optimize pH, Temp, Solvent is_unstable->optimize_conditions Yes not_coeluting Not Co-eluting? check_coelution->not_coeluting optimize_chromatography Optimize Chromatography not_coeluting->optimize_chromatography Yes end_resolved Issue Resolved not_coeluting->end_resolved No replace_is->end_resolved optimize_conditions->end_resolved optimize_chromatography->end_resolved

Caption: A workflow for troubleshooting inconsistent internal standard response.

Experimental Protocol: Assessing Isotopic Purity

  • Objective: To determine the contribution of the unlabeled analyte in the deuterated internal standard solution.

  • Methodology:

    • Prepare a solution of the deuterated internal standard at the working concentration in a clean solvent.

    • Inject this solution into the LC-MS/MS system.

    • Monitor the mass transition for the unlabeled analyte.

  • Data Analysis:

    • Quantify the peak area of the unlabeled analyte.

    • Compare this response to the peak area of the LLOQ standard. The response for the unlabeled analyte in the internal standard solution should ideally be less than 5% of the LLOQ response.

Data Presentation: Isotopic Purity Assessment

SampleAnalyte Transition (m/z)Peak AreaContribution relative to LLOQ
LLOQ (1 ng/mL)350.2 -> 150.12,100-
Internal Standard Solution350.2 -> 150.1854.0%

Experimental Protocol: Evaluating H/D Exchange

  • Objective: To assess the stability of the deuterated internal standard in the sample matrix and analytical solutions over time.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Matrix): Spike the deuterated internal standard into a blank biological matrix.

      • Set B (Solvent): Spike the deuterated internal standard into the sample reconstitution solvent.

    • Incubate both sets at the autosampler temperature for a duration equivalent to a typical analytical run (e.g., 24 hours).

    • Analyze the samples at time zero and after the incubation period.

    • Monitor the peak areas of both the deuterated internal standard and the unlabeled analyte.

  • Data Analysis:

    • A significant decrease in the internal standard's peak area accompanied by an increase in the unlabeled analyte's peak area over time indicates H/D exchange.

Data Presentation: H/D Exchange Stability Study

SampleIncubation Time (hours)IS Peak AreaUnlabeled Analyte Peak Area
Set A (Matrix)0550,000Not Detected
Set A (Matrix)24545,000Not Detected
Set B (Solvent, pH 8.5)0552,000Not Detected
Set B (Solvent, pH 8.5)24480,00070,000

Mitigation Strategies:

  • Isotopic Purity: If the internal standard is found to be impure, contact the supplier for a higher purity batch.

  • H/D Exchange: If H/D exchange is observed, consider adjusting the pH of the mobile phase or sample diluent to be more neutral. If the exchange is unavoidable, using a ¹³C or ¹⁵N labeled internal standard is the best alternative.

  • Differential Matrix Effects: If the analyte and internal standard are not co-eluting, optimize the chromatographic method by adjusting the mobile phase, gradient, or column to achieve co-elution.

References

Technical Support Center: Loratadine-d4 Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using Loratadine-d4 as an internal standard for inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inaccurate quantification when using Loratadine-d4 as an internal standard?

A1: Inaccurate quantification using a deuterated internal standard like Loratadine-d4 can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Internal Standard (IS) Related Issues: Problems with the purity, stability, or concentration of the Loratadine-d4 solution.

  • Matrix Effects: Ion suppression or enhancement of the analyte and/or internal standard caused by co-eluting components from the sample matrix.

  • Sample Preparation Errors: Inconsistent extraction recovery between the analyte (Loratadine) and the internal standard.

  • Chromatographic and Mass Spectrometric Issues: Poor peak shape, carryover, or incorrect mass spectrometer settings.

  • Calibration Curve Issues: Improperly prepared standards or use of an inappropriate regression model.

Q2: How can I assess the stability of my Loratadine-d4 internal standard?

A2: The stability of Loratadine-d4 should be evaluated under various conditions to ensure its integrity throughout the sample handling and analysis process. Key stability tests include:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Determine the stability of the IS in the matrix at the intended storage temperature over a prolonged period.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

A common approach is to compare the response of the IS in the stability samples against a freshly prepared sample.

Q3: What is a matrix effect and how can it affect my results with Loratadine-d4?

A3: A matrix effect is the alteration of ionization efficiency of an analyte and/or internal standard by the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). If the matrix effect is different for Loratadine and Loratadine-d4, it will lead to inaccurate quantification. This is a critical parameter to evaluate during method development and validation.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (Loratadine-d4) Response

High variability in the Loratadine-d4 peak area across a batch can be a significant indicator of underlying issues.

Troubleshooting Steps:

  • Examine the IS Response Pattern:

    • Random Variation: May indicate issues with pipetting, inconsistent evaporation during sample preparation, or instrument instability.

    • Drifting Response (Gradual Decrease/Increase): Could suggest deteriorating instrument performance, IS degradation in the autosampler, or a temperature effect.

    • Sudden Shifts: May point to a change in mobile phase composition, an issue with the LC column, or a problem with the mass spectrometer.

  • Verify Internal Standard Solution:

    • Prepare a fresh stock solution of Loratadine-d4.

    • Compare the response of the new solution against the old one.

  • Investigate Sample Preparation:

    • Review the sample preparation protocol for consistency, especially in pipetting and evaporation steps.

    • Ensure complete reconstitution of the dried extract.

  • Check Instrument Performance:

    • Perform a system suitability test to check the performance of the LC-MS/MS system.

    • Clean the ion source of the mass spectrometer.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Inaccurate or imprecise results for QC samples suggest a systematic or random error in the analytical method.

Troubleshooting Workflow:

Troubleshooting_QC_Failures start QC Sample Failure (Poor Accuracy/Precision) check_is Review IS (Loratadine-d4) Response Variability start->check_is investigate_cal Investigate Calibration Curve (r^2, back-calculation) start->investigate_cal assess_matrix Assess for Matrix Effects (Post-column infusion, MRE) start->assess_matrix review_prep Review Sample Preparation Protocol and Execution check_is->review_prep investigate_cal->review_prep assess_matrix->review_prep check_stability Verify Analyte and IS Stability (Freeze-thaw, Bench-top) review_prep->check_stability instrument_check Perform Instrument Performance Check check_stability->instrument_check remediate Remediate and Re-run Batch instrument_check->remediate

Caption: Troubleshooting workflow for QC sample failures.

Detailed Steps:

  • Review Internal Standard Response: Follow the steps outlined in "Issue 1". A variable IS is a common cause of poor QC results.

  • Examine the Calibration Curve:

    • Ensure the correlation coefficient (r²) is > 0.99.

    • Check the back-calculated concentrations of the calibration standards.

  • Investigate Matrix Effects: If not already done during method validation, perform a matrix effect experiment.

  • Evaluate Extraction Recovery: Determine if the extraction recovery of Loratadine and Loratadine-d4 is consistent across different QC levels.

  • Verify Analyte and IS Stability: Unforeseen instability can lead to a decrease in concentration and inaccurate results.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This experiment is designed to determine if the sample matrix is causing ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Loratadine and Loratadine-d4 in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix and spike the final extract with Loratadine and Loratadine-d4 at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with Loratadine and Loratadine-d4 before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Workflow for Matrix Effect and Recovery Assessment:

Matrix_Effect_Workflow start Start: Matrix Effect and Recovery Assessment set_a Prepare Set A: Analyte + IS in Solvent start->set_a set_b Prepare Set B: Extract Blank Matrix, Post-Spike Analyte + IS start->set_b set_c Prepare Set C: Spike Blank Matrix with Analyte + IS, then Extract start->set_c analyze Analyze all sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calc_me Calculate Matrix Effect: (Peak Area B / Peak Area A) * 100 analyze->calc_me calc_rec Calculate Recovery: (Peak Area C / Peak Area B) * 100 analyze->calc_rec evaluate Evaluate Results: Acceptable if consistent and within limits calc_me->evaluate calc_rec->evaluate

Caption: Experimental workflow for assessing matrix effect and recovery.

Quantitative Data Summary

The following table summarizes typical parameters for a validated LC-MS/MS method for Loratadine quantification. These values can serve as a benchmark for your own method development and troubleshooting.

ParameterLoratadineLoratadine-d4Reference
Linearity Range 0.05 - 15.00 ng/mLN/A[1]
Lower Limit of Quantification (LLOQ) 0.52 ng/mLN/A[2]
Intra-day Precision (%CV) < 9%N/A[1]
Inter-day Precision (%CV) < 9%N/A[1]
Accuracy (% Bias) -1.7% to 10.0%N/A[3]
Extraction Recovery ~100%~100%

Note: The specific values for your assay will depend on the matrix, instrumentation, and sample preparation method used.

References

Troubleshooting Poor Peak Shape of Loratadine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Loratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for Loratadine-d4 in HPLC analysis?

Poor peak shape for Loratadine-d4, a weakly basic compound, typically manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of Loratadine-d4, leading to peak tailing.

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Loratadine (approximately 5.25) can result in the co-existence of both ionized and non-ionized forms of the analyte, causing peak distortion.[1][2]

  • Column Overload: Injecting too high a concentration of Loratadine-d4 can saturate the stationary phase, often resulting in peak fronting.

  • Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion, particularly for early eluting peaks.

  • Column Degradation: Loss of stationary phase or contamination of the column can lead to a general deterioration of peak shape.

  • System Issues: Excessive extra-column volume (e.g., long tubing) or leaks in the HPLC system can contribute to band broadening and poor peak shape.

Q2: My Loratadine-d4 peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like Loratadine-d4. Here’s a step-by-step guide to address it:

  • Adjust Mobile Phase pH: Since Loratadine is a weak base with a pKa of about 5.25, it's best to work at a pH that ensures it is in a single ionic state.[1][2] Lowering the mobile phase pH to between 3 and 4 will ensure the complete protonation of the piperidine nitrogen, minimizing interactions with silanol groups.

  • Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically bonds a small, inert group to the residual silanol groups, sterically hindering their interaction with basic analytes.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Loratadine-d4.

  • Check for Column Contamination: If the tailing has worsened over time, the column may be contaminated. Flush the column with a strong solvent to remove any adsorbed impurities.

Q3: I am observing peak fronting for Loratadine-d4. What should I do?

Peak fronting is often a sign of mass overload or issues with the sample solvent.

  • Dilute the Sample: The most common cause of peak fronting is injecting too much sample.[3] Dilute your sample and re-inject. If the peak shape improves, you have identified the issue.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase. Dissolving the sample in the mobile phase itself is often the best practice.

  • Column Temperature: In some rare cases, a column temperature that is too low can cause peak fronting. Try increasing the column temperature by 5-10 °C.

Q4: My Loratadine-d4 peak is split or has a shoulder. What could be the problem?

Split peaks can be caused by several factors, from sample preparation to column issues.

  • Sample Overload/Solvent Effects: Similar to peak fronting, injecting a highly concentrated sample or using an incompatible injection solvent can lead to peak splitting. Try diluting the sample or dissolving it in the mobile phase.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can disrupt the sample band, causing it to split. Try back-flushing the column (if permissible by the manufacturer) or replacing the column frit. If a void is suspected, the column may need to be replaced.

  • Co-eluting Interference: It is possible that an impurity or a related compound is co-eluting with your Loratadine-d4 peak. Review your sample preparation process and consider if any contaminants could have been introduced.

  • Mobile Phase Inconsistency: If you are using a gradient, ensure that the mobile phase components are properly mixed and degassed. Inconsistent mobile phase composition during the run can lead to peak splitting.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Loratadine-d4 Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No ph_check Adjust Mobile Phase pH (pH 3-4) peak_tailing->ph_check Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No dilute_sample Dilute Sample peak_fronting->dilute_sample Yes check_overload Check for Sample Overload/ Solvent Mismatch peak_splitting->check_overload Yes end Good Peak Shape peak_splitting->end No, consult further endcapped_column Use End-capped Column ph_check->endcapped_column competing_base Add Competing Base (e.g., TEA) endcapped_column->competing_base column_wash Wash/Replace Column competing_base->column_wash column_wash->end solvent_match Match Sample Solvent to Mobile Phase dilute_sample->solvent_match solvent_match->end check_column_void Inspect Column for Void/Blockage check_overload->check_column_void check_coelution Investigate Co-eluting Interference check_column_void->check_coelution check_coelution->end

Caption: A flowchart for troubleshooting poor peak shape of Loratadine-d4.

Quantitative Data Summary

The following table summarizes typical HPLC method parameters for the analysis of Loratadine. These can be used as a starting point for method development and troubleshooting for Loratadine-d4.

ParameterRecommended ConditionsReference
Column C18 or C8, end-capped, 5 µm, 4.6 x 150 mm or 4.6 x 250 mm
Mobile Phase Acetonitrile/Methanol/Phosphate or Acetate Buffer
pH 3.0 - 4.0
Flow Rate 1.0 - 1.5 mL/min
Column Temp. 25 - 40 °C
Detection UV at 247 nm or 215 nm
Injection Vol. 10 - 20 µL
Sample Diluent Mobile Phase or a weaker solvent

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Loratadine-d4 Analysis

Objective: To prepare a mobile phase that minimizes peak tailing for Loratadine-d4.

Materials:

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • HPLC grade water

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer (pH 3.5):

    • Weigh an appropriate amount of potassium phosphate monobasic to make a 25 mM solution in HPLC grade water (e.g., 3.4 g in 1 L).

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous buffer, acetonitrile, and methanol in a suitable ratio. A good starting point is 40:40:20 (Buffer:Acetonitrile:Methanol, v/v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

Protocol 2: Column Flushing Procedure

Objective: To remove strongly retained contaminants from the analytical column.

Materials:

  • HPLC grade water

  • HPLC grade isopropanol

  • HPLC grade hexane (for severe non-polar contamination, if compatible with your column)

  • HPLC grade methanol

  • HPLC grade acetonitrile

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of each of the following solvents in sequence, at a low flow rate (e.g., 0.5 mL/min):

    • HPLC grade water (to remove buffer salts)

    • Methanol

    • Acetonitrile

    • Isopropanol (for more non-polar contaminants)

  • For highly contaminated columns, a more rigorous wash may be necessary. Always consult the column manufacturer's guidelines.

  • Equilibrate the column with your mobile phase for at least 30 minutes before re-connecting to the detector and running samples.

Chemical Interaction Diagram

Chemical_Interactions cluster_column Silica-based C18 Column Surface cluster_analyte Analytes in Mobile Phase Silanol_Group Si-OH (Residual Silanol) C18_Chain Si-C18 (Stationary Phase) Loratadine_d4 Loratadine-d4 (Basic Analyte) Loratadine_d4->Silanol_Group Undesirable Interaction (Causes Tailing) Loratadine_d4->C18_Chain Desired Hydrophobic Interaction (Retention) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol_Group Preferential Interaction (Masks Silanols)

Caption: Interactions of Loratadine-d4 and a competing base with the stationary phase.

References

Minimizing background noise in Loratadine-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of Loratadine-d4.

Troubleshooting Guide

This guide addresses common issues encountered during Loratadine-d4 analysis in a question-and-answer format.

Question 1: Why am I observing high background noise across my entire chromatogram?

High background noise across the entire spectrum can be caused by several factors, including contaminated solvents or reagents, contamination from the LC system, or a dirty ion source.[1]

Troubleshooting Steps:

  • Solvent and Reagent Check: Use only LC-MS grade solvents and freshly prepared mobile phases. Contaminants in lower-grade solvents can significantly increase background noise.

  • LC System Flush: If the issue persists, flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove any potential contaminants from the tubing, pump, and autosampler.

  • Ion Source Cleaning: Inspect the ion source of the mass spectrometer for any visible contamination. If dirty, follow the manufacturer's protocol for cleaning the ion source components.

Question 2: My background noise is specifically high at the m/z of Loratadine-d4. What are the likely causes?

Elevated background at the specific mass-to-charge ratio of your deuterated internal standard can stem from contamination of the standard itself, "cross-talk" from the unlabeled analyte, or in-source fragmentation.[1]

Troubleshooting Steps:

  • Prepare a Fresh Standard Solution: A common cause is contamination of the working solution. Prepare a fresh dilution of your Loratadine-d4 internal standard from the original stock.

  • Evaluate Isotopic Purity and "Cross-Talk":

    • Ensure you are using a high-purity Loratadine-d4 standard with an isotopic enrichment of ≥98%.[1]

    • "Cross-talk" can occur where the natural isotopic abundance of the unlabeled loratadine contributes to the signal of the deuterated internal standard. This can be corrected for using a nonlinear calibration function.[2]

  • Optimize MS Conditions: In-source fragmentation of loratadine could potentially contribute to the signal at the m/z of Loratadine-d4. Optimize the cone voltage and collision energy to minimize fragmentation.

Question 3: I'm experiencing significant signal suppression or enhancement (matrix effects) for Loratadine-d4. How can I mitigate this?

Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many matrix components as possible.

    • Liquid-Liquid Extraction (LLE): This technique has been shown to be effective for loratadine analysis from plasma.[3]

    • Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to protein precipitation.

    • Protein Precipitation (PPT): While simple, it may result in significant matrix effects.

  • Optimize Chromatography:

    • Ensure chromatographic separation of loratadine and Loratadine-d4 from the bulk of the matrix components.

    • Adjusting the gradient or using a different stationary phase can improve separation.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purity for Loratadine-d4 internal standard?

For reliable and accurate quantification, it is crucial to use a Loratadine-d4 internal standard with high isotopic enrichment (≥98%) and chemical purity (>99%). Always request a certificate of analysis from your supplier detailing this information.

Q2: Can the Loratadine-d4 internal standard itself be a source of noise?

Yes, impurities or degradation products in the deuterated standard can contribute to background noise. Proper storage of the standard is essential to prevent degradation.

Q3: How can I minimize "cross-talk" between loratadine and Loratadine-d4?

"Cross-talk" from the M+4 isotope of loratadine contributing to the Loratadine-d4 signal can be a factor, especially at high concentrations of loratadine. To minimize this, ensure you are using a high-resolution mass spectrometer and consider using a calibration curve that accounts for this contribution.

Q4: What are the recommended sample preparation techniques for plasma samples?

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally preferred for plasma samples to minimize matrix effects. While protein precipitation is a simpler method, it may lead to more significant ion suppression or enhancement.

Q5: What are the typical MRM transitions for Loratadine and Loratadine-d4?

Commonly used MRM (Multiple Reaction Monitoring) transitions in positive ion mode are:

  • Loratadine: 383.1 → 337.1

  • Loratadine-d4: 387.1 → 341.1 (adjust based on specific d4 labeling)

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Loratadine Analysis

Sample Preparation MethodTypical LLOQ (ng/mL)Reported Recovery (%)Key AdvantagesPotential for Matrix Effects
Protein Precipitation (PPT)0.05~102%Simple and fastHigh
Liquid-Liquid Extraction (LLE)0.008 - 0.1~80-90%Good sample cleanupModerate
Solid-Phase Extraction (SPE)0.01>90%Excellent sample cleanupLow
Dried Blood Spot (DBS)0.2Not reportedSmall sample volume, easy storageModerate

Table 2: Typical LC-MS/MS Parameters for Loratadine Analysis

ParameterTypical Setting
LC Column C18 (e.g., Waters XSelect, Phenomenex Kinetex)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Loratadine) 383.1 → 337.1
MRM Transition (Loratadine-d4) 387.1 → 341.1 (example)
Collision Energy Optimized for maximum signal

Experimental Protocols

Detailed Methodology for Loratadine and Loratadine-d4 Analysis in Human Plasma by LC-MS/MS

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 25 µL of Loratadine-d4 internal standard working solution (concentration to be optimized).

  • Add 200 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: ESI+.

  • MRM Transitions: Monitor the transitions for loratadine (e.g., 383.1 → 337.1) and Loratadine-d4 (e.g., 387.1 → 341.1).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Loratadine-d4 IS plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate lc_separation LC Separation (C18) evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for Loratadine-d4 analysis.

troubleshooting_logic start High Background Noise Observed q1 Noise across entire spectrum? start->q1 a1_yes Check Solvents & Reagents Flush LC System Clean Ion Source q1->a1_yes Yes q2 Noise specific to Loratadine-d4 m/z? q1->q2 No end Noise Minimized a1_yes->end a2_yes Prepare Fresh Standard Verify Isotopic Purity Optimize MS Conditions q2->a2_yes Yes q3 Signal Suppression/Enhancement? q2->q3 No a2_yes->end a3_yes Improve Sample Prep (LLE/SPE) Optimize Chromatography Dilute Sample q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting logic for background noise.

loratadine_metabolism loratadine Loratadine cyp3a4 CYP3A4 loratadine->cyp3a4 Major Pathway cyp2d6 CYP2D6 loratadine->cyp2d6 Minor Pathway other_cyps Other CYPs (e.g., CYP1A1, CYP2C19) loratadine->other_cyps Minor Pathway dcl Descarboethoxyloratadine (DCL) (Active Metabolite) cyp3a4->dcl cyp2d6->dcl other_cyps->dcl inhibitors Potential Inhibitors (e.g., Ketoconazole, Erythromycin) inhibitors->cyp3a4 Inhibit

Caption: Loratadine metabolic pathway and potential interactions.

References

Impact of co-eluting substances on Loratadine-d4 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bioanalysis of Loratadine-d4, particularly concerning the impact of co-eluting substances on signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for observing a suppressed or enhanced signal for Loratadine-d4 in my LC-MS/MS analysis?

A1: The most common reason for altered Loratadine-d4 signal intensity is the presence of co-eluting substances from the sample matrix, a phenomenon known as the "matrix effect." These substances, which are not removed during sample preparation, can compete with Loratadine-d4 for ionization in the mass spectrometer's source, leading to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).

Q2: What are some common co-eluting substances that can interfere with Loratadine-d4 analysis?

A2: Common co-eluting substances in biological matrices like plasma include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression.

  • Salts and other endogenous matrix components: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.

  • Metabolites: Loratadine's own metabolites or metabolites of other co-administered drugs can co-elute and cause interference.

  • Co-administered drugs: If the subject is taking other medications, these drugs or their metabolites can co-elute and affect the ionization of Loratadine-d4. For example, drugs like ketoconazole and cimetidine are known to be co-administered with Loratadine and can impact its metabolism and potentially its analysis.[1][2]

Q3: I am using Loratadine-d4 as an internal standard. Shouldn't it compensate for any matrix effects?

A3: Ideally, a stable isotope-labeled internal standard like Loratadine-d4 will co-elute with the analyte (Loratadine) and experience the same degree of ion suppression or enhancement, thus providing accurate quantification. However, this compensation may not be perfect if:

  • The internal standard and the analyte do not perfectly co-elute. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.

  • The concentration of the co-eluting substance is extremely high, causing a non-uniform matrix effect across the chromatographic peak.

  • The internal standard itself is subject to interference from a different co-eluting substance than the analyte.

Q4: How can I determine if my Loratadine-d4 signal is being affected by matrix effects?

A4: You can assess matrix effects by performing a post-extraction addition experiment. This involves comparing the peak area of Loratadine-d4 in a neat solution to the peak area of Loratadine-d4 spiked into a blank, extracted sample matrix. A significant difference in peak areas indicates the presence of a matrix effect. The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues related to the impact of co-eluting substances on the Loratadine-d4 signal.

Issue: Poor Reproducibility or Inaccurate Quantification of Loratadine

start Start: Inconsistent Loratadine-d4 Signal check_chromatography Review Chromatography: - Peak shape of Loratadine-d4 - Co-elution with analyte start->check_chromatography evaluate_matrix_effect Evaluate Matrix Effect: - Post-extraction addition experiment - Infusion experiment check_chromatography->evaluate_matrix_effect If peaks are good modify_chromatography Modify Chromatographic Method: - Change gradient - Use a different column (e.g., HILIC) - Divert flow check_chromatography->modify_chromatography If peak shape is poor or co-elution is not perfect optimize_sample_prep Optimize Sample Preparation: - Switch from PPT to LLE or SPE - Phospholipid removal plates evaluate_matrix_effect->optimize_sample_prep If matrix effect is significant (>15%) evaluate_matrix_effect->modify_chromatography If matrix effect is significant (>15%) adjust_ms_params Adjust MS Parameters: - Optimize source conditions - Check for interferences in MRM transitions evaluate_matrix_effect->adjust_ms_params If matrix effect is minimal but variability is high revalidate Re-validate Method optimize_sample_prep->revalidate modify_chromatography->revalidate adjust_ms_params->revalidate start Start prep_A Prepare Set A: Loratadine-d4 in Neat Solution (e.g., Mobile Phase) start->prep_A prep_B Prepare Set B: - Extract blank plasma - Spike Loratadine-d4 into the extract start->prep_B analyze Analyze both sets by LC-MS/MS prep_A->analyze prep_B->analyze calculate Calculate Matrix Effect: ME(%) = (Peak Area B / Peak Area A) * 100 analyze->calculate interpret Interpret Results: - ME ≈ 100%: No matrix effect - ME < 85%: Ion suppression - ME > 115%: Ion enhancement calculate->interpret

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Loratadine Using Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Loratadine-d4 as an internal standard in the bioanalytical method validation for the quantification of Loratadine in biological matrices. The performance of Loratadine-d4 is compared with alternative internal standards, supported by experimental data from published studies. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical needs.

Introduction

Loratadine is a widely used second-generation antihistamine. Accurate and reliable quantification of Loratadine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Loratadine-d4, is the gold standard for mass spectrometry-based bioanalytical methods. This is because it shares very similar physicochemical properties with the analyte, leading to minimal variation during sample preparation and analysis. This guide compares the validation parameters of bioanalytical methods for Loratadine using Loratadine-d4 and other internal standards.

Data Presentation: A Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Ideally, a stable isotope-labeled version of the analyte is preferred. Here, we compare the performance of Loratadine-d4 with other commonly used internal standards for Loratadine analysis.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Loratadine using Different Internal Standards

Validation ParameterMethod using Loratadine-d4 (Hypothetical Data based on typical performance)Method using Desloratadine-d5 for Desloratadine (a related analyte)[1]Method using Diazepam[2]Method using Metoclopramide[3]
Analyte LoratadineDesloratadineLoratadineLoratadine and Desloratadine
Internal Standard Loratadine-d4 Desloratadine-d5 Diazepam Metoclopramide
Linearity Range 0.1 - 20 ng/mL100 - 11,000 pg/mL0.03 - 40 ng/mL0.52 - 52.3 ng/mL
Correlation Coefficient (r²) > 0.995> 0.98> 0.99> 0.994
Lower Limit of Quantification (LLOQ) 0.1 ng/mL100 pg/mL0.03 ng/mL0.52 ng/mL
Intra-day Precision (%CV) < 10%< 5.1%Not Reported< 15%
Inter-day Precision (%CV) < 10%< 5.0%Not Reported< 15%
Accuracy (% Bias) Within ±15%Within ±1%Not ReportedWithin ±20% at LLOQ
Recovery (%) > 85%74.6% (Analyte)93.8% (Analyte)~100% (Analyte)

Note: The data for Loratadine-d4 is presented as a hypothetical but typical representation of the performance of a stable isotope-labeled internal standard. Data for other internal standards are derived from published studies. A direct head-to-head comparison in a single study was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative experimental protocols for the key stages of a bioanalytical method validation for Loratadine using a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions: Individual stock solutions of Loratadine and Loratadine-d4 (or an alternative internal standard) are prepared by dissolving the accurately weighed reference standards in a suitable organic solvent (e.g., methanol) to achieve a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions of Loratadine are prepared by serial dilution of the stock solution with a mixture of organic solvent and water (e.g., 50% methanol). A working solution of the internal standard is prepared by diluting its stock solution to a fixed concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions of Loratadine to achieve a concentration range that covers the expected in-study concentrations.

  • Quality Control (QC) Samples: QC samples are prepared in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Liquid-Liquid Extraction - LLE)
  • To a 100 µL aliquot of plasma sample (CS, QC, or unknown), add 25 µL of the internal standard working solution (e.g., Loratadine-d4).

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Loratadine: m/z 383.2 → 337.2

    • Loratadine-d4: m/z 387.2 → 341.2

    • Desloratadine: m/z 311.1 → 259.1[1]

    • Desloratadine-d5: m/z 316.1 → 264.1[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Optimization of LC-MS/MS Conditions MD1->MD2 MD3 Sample Preparation Development MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 MV6 Dilution Integrity MV5->MV6 SA1 Analysis of Study Samples MV6->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A high-level overview of the bioanalytical method validation workflow.

Sample_Preparation_Workflow Start Plasma Sample Add_IS Add Internal Standard (Loratadine-d4) Start->Add_IS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject

Caption: A typical sample preparation workflow using liquid-liquid extraction.

Discussion of Results

The use of a stable isotope-labeled internal standard like Loratadine-d4 is highly recommended for LC-MS/MS-based bioanalytical methods. As indicated by the compiled data, methods employing deuterated internal standards generally exhibit excellent precision and accuracy. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more reliable correction for any variability during the analytical process.

While other internal standards, such as Diazepam or Metoclopramide, can be used and have been validated for the analysis of Loratadine, they may not perfectly mimic the behavior of Loratadine during sample extraction and ionization. This can potentially lead to greater variability in the results. For instance, the recovery of the analyte and the internal standard might differ, or they may experience different matrix effects.

The validation of a method for desloratadine using desloratadine-d5 demonstrates the successful application of a deuterated internal standard for a closely related compound. The reported low coefficient of variation and high accuracy are indicative of the robustness that a stable isotope-labeled internal standard provides.

Stability Studies

The stability of the analyte in the biological matrix under different storage and handling conditions is a critical aspect of bioanalytical method validation.

Table 2: Stability of Loratadine in Human Plasma

Stability TestConditionsAcceptance CriteriaResult
Freeze-Thaw Stability Three cycles of freezing (-20°C or -70°C) and thawingMean concentration within ±15% of nominal concentrationStable
Short-Term (Bench-Top) Stability Room temperature for a specified duration (e.g., 4-24 hours)Mean concentration within ±15% of nominal concentrationStable
Long-Term Stability -20°C or -70°C for an extended period (e.g., 30, 60, 90 days)Mean concentration within ±15% of nominal concentrationStable
Post-Preparative Stability In the autosampler at a specified temperature (e.g., 4°C) for a defined periodMean concentration within ±15% of nominal concentrationStable

The stability of Loratadine has been demonstrated under various conditions in several studies. The stability of the internal standard, including Loratadine-d4, should also be assessed, and it is expected to be comparable to that of the unlabeled analyte.

Conclusion

The validation of a bioanalytical method is paramount to ensure the reliability and integrity of the data generated from clinical and non-clinical studies. The use of a stable isotope-labeled internal standard, such as Loratadine-d4 , is the preferred choice for the quantification of Loratadine by LC-MS/MS. It provides superior accuracy and precision by effectively compensating for variability in sample preparation and matrix effects. While alternative internal standards can be employed, they may not offer the same level of performance and require more rigorous validation to demonstrate their suitability. The data and protocols presented in this guide underscore the robustness and reliability of using a deuterated internal standard for the bioanalysis of Loratadine.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Loratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical determinant of a robust and reliable bioanalytical method. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of Loratadine-d4, a stable isotope-labeled internal standard (SIL-IS), with other commonly employed internal standards, supported by experimental data and detailed protocols.

The Superiority of Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-IS are widely considered the gold standard.[1] Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization effects, effectively correcting for matrix effects and variations in extraction recovery.[2] Loratadine-d4, as a deuterated analog of loratadine, embodies these ideal characteristics. In contrast, structural analogs, while a viable alternative, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses, potentially leading to less accurate and precise results.[2]

Performance Comparison: Loratadine-d4 vs. Alternative Internal Standards

While direct head-to-head comparative studies for Loratadine-d4 against other internal standards for a single analyte are not extensively published, we can infer its performance based on the validation data of closely related deuterated standards and compare it with methods using structural analogs. The following tables summarize key performance parameters from published bioanalytical methods.

Table 1: Performance of a Deuterated Internal Standard (Desloratadine-d5) for the Analysis of Desloratadine and 3-OH Desloratadine in Human Plasma

ParameterDesloratadine3-OH Desloratadine
Linearity Range (pg/mL) 100 - 11,000100 - 11,000
Accuracy (% Nominal) at LLOQ 100.4%99.9%
Precision (%CV) at LLOQ 4.6%5.1%
Accuracy (% Nominal) at QC Levels 98.3% - 102.1%97.8% - 101.5%
Precision (%CV) at QC Levels 2.9% - 5.8%3.5% - 6.2%
(Data adapted from a study using Desloratadine-d5 as an internal standard)[3]

Table 2: Performance of a Structural Analog Internal Standard (Clopidogrel) for the Analysis of Ticlopidine in Human Plasma

ParameterTiclopidine
Linearity Range (ng/mL) 1.0 - 1000
Accuracy (% Bias) at LLOQ ≤ ±20%
Precision (%CV) at LLOQ ≤ 20%
Accuracy (% Bias) at QC Levels Within ±15%
Precision (%CV) at QC Levels < 15%
(Data adapted from a study using Clopidogrel as an internal standard for Ticlopidine)[1]

The data presented in Table 1, utilizing a deuterated internal standard, demonstrates exceptional accuracy and precision, with values well within the stringent acceptance criteria set by regulatory agencies like the FDA. The performance of the structural analog in Table 2 also meets regulatory requirements, highlighting that well-validated methods with non-deuterated internal standards can be acceptable. However, the inherent physicochemical similarity of a SIL-IS like Loratadine-d4 generally provides a higher degree of confidence in the data by more effectively compensating for analytical variability.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for bioanalytical methods using a deuterated internal standard and a structural analog.

Protocol 1: Quantification of Desloratadine and 3-OH Desloratadine using Deuterated Desloratadine (DES-D5) as Internal Standard
  • Sample Preparation: Solid-phase extraction.

  • Chromatography:

    • Column: Hypurity Advance (50 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of Solution A and B (90:10, v/v). The exact compositions of A and B are not specified in the abstract.

    • Flow Rate: 1 mL/min

    • Injection Volume: 15 µL

    • Run Time: 5 minutes

  • Mass Spectrometry:

    • Instrument: AB SCIEX API-4000 triple quadrupole mass spectrometer

    • Ionization Mode: Positive ion mode with turbo ion spray

    • Retention Time: 0.52 min for 3-OH Desloratadine, Desloratadine, and Desloratadine-d5.

Protocol 2: Quantification of Ticlopidine using Clopidogrel as Internal Standard
  • Sample Preparation: Protein precipitation with acetonitrile containing the internal standard.

  • Chromatography:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

  • Mass Spectrometry:

    • Instrument: Not specified in the abstract.

    • Ionization Mode: Not specified in the abstract.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Loratadine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Loratadine-d4) Plasma_Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PP) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Bioanalytical workflow for quantification using an internal standard.

Loratadine_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ap1 AP-1 Complex cluster_downstream Downstream Effects LPS LPS TAK1 TAK1 LPS->TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 cFos c-Fos cFos->AP1 Proinflammatory_Cytokines Pro-inflammatory Cytokines (MMP1, MMP3, MMP9) AP1->Proinflammatory_Cytokines Loratadine Loratadine Loratadine->TAK1 Inhibition

Loratadine's anti-inflammatory signaling pathway.

Conclusion

The use of a stable isotope-labeled internal standard, such as Loratadine-d4, is the gold standard in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for various sources of error, leading to more accurate, precise, and reliable data. While well-validated methods using structural analogs can be acceptable, the inherent advantages of a SIL-IS make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data.

References

A Comparative Guide to the Accurate and Precise Quantification of Loratadine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and bioanalysis, the accurate and precise quantification of loratadine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure data reliability. This guide provides a comparative analysis of different internal standards used for loratadine quantification, with a focus on the performance of deuterated internal standards, which serve as a surrogate for Sch 40853-d4, versus other alternatives.

Data Summary: Accuracy and Precision of Loratadine Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods for loratadine quantification, categorized by the type of internal standard used.

Table 1: Loratadine Quantification using Deuterated Internal Standards

AnalyteInternal StandardMatrixLLOQ (pg/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
LoratadineLoratadine-d3Human Plasma103.5 - 9.43.5 - 9.4-1.0 to 7.9-1.0 to 7.9[1]
Descarboethoxy-loratadineDCL-d3Human Plasma253.5 - 9.43.5 - 9.4-1.0 to 7.9-1.0 to 7.9[1]
LoratadineNot SpecifiedDried Blood Spot2006.4 - 8.96.3 - 8.1-11.5 to 0.02.7 to 5.3[2]
DesloratadineDesloratadine-d5Human Plasma50.7 - 2.00.7 - 2.71.4 to 2.4-0.5 to 4.8[3][4]

Table 2: Loratadine Quantification using Non-Deuterated Internal Standards

AnalyteInternal StandardMatrixLLOQ (ng/mL)Intra-batch Precision (% CV)Inter-batch Precision (% CV)Correlation Coefficient (r²)Reference
LoratadineDesipramineHuman Plasma0.05< 9< 90.9984
DescarboethoxyloratadineDesipramineHuman Plasma0.05< 9< 90.9979
LoratadineNot SpecifiedHuman Plasma0.10< 10.86 (Intra-day)Not Specified0.9998

Experimental Protocols

Method 1: Quantification of Loratadine and Descarboethoxy-loratadine using Deuterated Internal Standards (LC-MS/MS)

This method demonstrates high sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.

  • Sample Preparation:

    • To a plasma sample, add deuterated internal standards (Loratadine-d3 and DCL-d3).

    • Alkalize the plasma sample.

    • Perform liquid-liquid extraction using hexane.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of 0.1% (v/v) trifluoroacetic acid in acetonitrile.

  • Chromatographic Conditions:

    • LC System: High-performance liquid chromatography system.

    • Column: 50 x 3.0 mm I.D., 5 µm, silica column.

    • Mobile Phase: Acetonitrile, water, and trifluoroacetic acid (90:10:0.1, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Run Time: 3.0 minutes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitored Transitions:

      • Loratadine: m/z 383 → 337

      • Descarboethoxy-loratadine: m/z 311 → 259

      • Loratadine-d3: m/z 388 → 342

      • DCL-d3: m/z 316 → 262

Method 2: Quantification of Loratadine and Descarboethoxyloratadine using a Non-Deuterated Internal Standard (LC-MS/MS)

This method provides a robust and accurate approach for bioequivalence studies.

  • Sample Preparation:

    • To a plasma sample, add the internal standard (Desipramine).

    • The specifics of the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be detailed in the full study protocol but generally aim to isolate the analytes from plasma components.

  • Chromatographic Conditions:

    • LC System: High-performance liquid chromatography system.

    • Column: Betabasic cyano (100 mm x 2.1 mm, 5 µm).

    • Detection: Tandem mass spectrometry with a turbo ion spray interface.

    • Run Time: 3.0 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram

Loratadine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Loratadine-d4) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation HPLC Separation evap_recon->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Experimental workflow for loratadine quantification.

Discussion

The use of a stable isotope-labeled internal standard, such as deuterated loratadine (e.g., loratadine-d3, loratadine-d4), is the gold standard for quantitative bioanalysis using LC-MS/MS. These internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer source. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision, as demonstrated by the low percent coefficient of variation (% CV) and percent bias values in Table 1. The lower limit of quantification (LLOQ) is also often improved with the use of a deuterated internal standard, allowing for the measurement of very low concentrations of the drug and its metabolites in biological fluids.

While non-deuterated internal standards, such as desipramine, can also yield accurate and precise results, they are more susceptible to differential matrix effects and variations in extraction efficiency compared to the analyte. This can potentially lead to greater variability in the results. However, when properly validated, methods using non-deuterated internal standards can be suitable for many applications, particularly for bioequivalence studies where the concentration ranges are typically higher than those in pharmacokinetic studies requiring extensive sampling at later time points.

References

A Comparative Guide to Inter-laboratory Validation of Loratadine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of loratadine, a widely used second-generation antihistamine. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are compared, with supporting data from published validation studies. This document is intended to assist researchers and analytical development scientists in selecting the most suitable method for their specific needs, considering factors such as sensitivity, precision, and the complexity of the sample matrix.

Workflow for Inter-laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study, ensuring the robustness and reproducibility of an analytical method across different laboratories.

Interlaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Protocol Development for Inter-laboratory Study A->B Define parameters C Selection of Participating Laboratories B->C Establish criteria D Sample Preparation & Distribution C->D Provide standards & samples E Analysis by Each Laboratory D->E Execute protocol F Data Collection & Statistical Analysis E->F Submit results G Evaluation of Method Performance (Reproducibility & Robustness) F->G Calculate precision & accuracy H Final Method Approval & Documentation G->H Assess suitability

Fig. 1: General workflow for an inter-laboratory validation study.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of UV-Visible Spectrophotometry, HPLC, and LC-MS/MS for the analysis of loratadine, based on data from single-laboratory validation studies.

Table 1: Performance Characteristics of UV-Visible Spectrophotometry
ParameterResultReference
Wavelength (λmax)245 nm, 275 nm, 280 nm[1][2][3]
Linearity Range4 - 40 µg/mL[2]
Correlation Coefficient (r²)> 0.998[1]
Accuracy (% Recovery)99.97% - 101.49%
Precision (% RSD)< 2%
Limit of Detection (LOD)Not consistently reported
Limit of Quantitation (LOQ)Not consistently reported
Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC)
ParameterResultReference
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.99% - 103.96%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.016 - 1.0596 µg/mL
Limit of Quantitation (LOQ)0.044 - 3.211 µg/mL
Table 3: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterResultReference
Linearity Range0.008 - 24 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)98.59% - 102.05%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.002 mg/mL
Limit of Quantitation (LOQ)0.05 ng/mL, 10 pg/mL

Experimental Protocols

UV-Visible Spectrophotometric Method

This method is suitable for the quantification of loratadine in bulk and pharmaceutical dosage forms.

  • Instrumentation : A double beam UV-Visible spectrophotometer.

  • Solvent (Diluent) : 0.1 N Hydrochloric Acid (HCl) or Methanol.

  • Standard Stock Solution Preparation : Accurately weigh and dissolve 10 mg of loratadine in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions : Prepare a series of dilutions ranging from 4 to 40 µg/mL from the stock solution.

  • Wavelength Scan : Scan the solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Analysis : Measure the absorbance of the standard and sample solutions at the λmax.

  • Validation Parameters :

    • Linearity : Assessed by plotting a calibration curve of absorbance versus concentration.

    • Accuracy : Determined by the recovery method, spiking a known amount of standard into the sample.

    • Precision : Evaluated by analyzing multiple replicates of the same sample (intra-day) and on different days (inter-day).

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers greater selectivity and is widely used for the analysis of loratadine and its impurities.

  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Column : C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) in varying ratios.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection Wavelength : 220 nm or 247 nm.

  • Injection Volume : 20 µL.

  • Standard and Sample Preparation : Solutions are prepared in the mobile phase or a suitable solvent to fall within the validated linear range.

  • Validation Parameters :

    • System Suitability : Parameters such as tailing factor, theoretical plates, and %RSD of peak area and retention time for replicate injections are monitored.

    • Linearity, Accuracy, and Precision : Determined as described for the UV-Vis method.

    • LOD and LOQ : Calculated based on the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the most sensitive method, ideal for bioanalytical applications where very low concentrations of loratadine and its metabolites need to be quantified in complex matrices like plasma.

  • Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A suitable reversed-phase column (e.g., C8 or C18).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous phase (e.g., 0.5% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate : Typically around 0.6 mL/min.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • MRM Transitions : Specific precursor to product ion transitions are monitored for loratadine (e.g., m/z 383 → 337) and its internal standard.

  • Sample Preparation : Protein precipitation or liquid-liquid extraction is commonly used for plasma samples.

  • Validation Parameters :

    • Selectivity : Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

    • Linearity, Accuracy, and Precision : Evaluated over the specified concentration range.

    • Matrix Effect and Recovery : Investigated to ensure the sample preparation method is effective and does not interfere with ionization.

    • Stability : Assessed under various conditions (freeze-thaw, bench-top, long-term storage).

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of loratadine. The information presented is collated from various validated methods to assist in selecting the most appropriate analytical technique for specific research and development needs.

Introduction

Loratadine is a widely used second-generation antihistamine for which accurate and reliable quantification is crucial in pharmaceutical quality control and pharmacokinetic studies. Both HPLC and LC-MS/MS are powerful analytical techniques routinely employed for this purpose. The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. While HPLC-UV is a robust and cost-effective method suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations of the drug and its metabolites need to be determined in complex biological matrices.

Experimental Protocols

Below are detailed methodologies for representative HPLC and LC-MS/MS methods for loratadine analysis, based on published literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of loratadine in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Eclipse XDB (150 x 4.6 mm, 5 µm)[1].

    • Mobile Phase: A mixture of acetate buffer solution and methanol (15:85, v/v)[1]. An alternative mobile phase consists of a mixture of Methanol, Acetonitrile, and Buffer solution (pH=3.5) (200:395:405 v/v)[2].

    • Flow Rate: 1.0 mL/min[1] or 1.4 mL/min[2].

    • Detection Wavelength: 248 nm or 215 nm.

    • Temperature: Ambient, around 25°C.

  • Sample Preparation (for Tablets):

    • Weigh and powder twenty tablets to determine the average weight.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of loratadine and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve the drug.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm filter, discarding the initial portion of the filtrate.

    • Prepare further dilutions as needed with the mobile phase to fall within the calibration curve range.

  • Standard Solution Preparation:

    • Accurately weigh 20 mg of loratadine reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol to obtain a stock solution of 200 µg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for the quantification of loratadine in biological matrices such as human plasma.

  • Instrumentation: An LC-MS/MS system consisting of an HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using acetonitrile and 5 mM ammonium formate. An alternative isocratic mobile phase consists of 0.5% formic acid in acetonitrile (90:10 v/v).

    • Flow Rate: 0.6 mL/min.

    • Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: For loratadine, the transition monitored is typically m/z 383 → 337.

  • Sample Preparation (for Human Plasma):

    • Pipette 500 µL of human plasma into a centrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 50 µL of 0.25 M NaOH and vortex for 1 minute.

    • Perform liquid-liquid extraction by adding 3 mL of a diethyl ether and dichloromethane mixture (70:30 v/v) and vortexing for 1-2 minutes.

    • Centrifuge the samples to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the dried residue in the mobile phase, and inject an aliquot into the LC-MS/MS system.

  • Standard Solution Preparation:

    • Prepare a primary stock solution of loratadine (e.g., 100 µg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.

    • Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve the desired concentration range.

Data Presentation

The performance characteristics of HPLC and LC-MS/MS methods for loratadine quantification are summarized in the tables below. Data has been compiled from multiple sources to provide a comparative overview.

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1Method 2Method 3
Linearity Range 0.1–50 µg/mL20–160 µg/mL0.5–9.0 µg/mL
Correlation Coefficient (r²) 0.99950.999>0.99
Accuracy (% Recovery) 103.96 ± 0.86%99.33–100.4%100.20%
Precision (% RSD) < 1%< 2%Not specified
Limit of Detection (LOD) 1.06 µg/mLNot specified0.3 µg/mL
Limit of Quantification (LOQ) 3.21 µg/mLNot specified1.0 µg/mL

Table 2: Comparison of LC-MS/MS Method Performance

ParameterMethod 1Method 2Method 3
Linearity Range 0.008–24 ng/mL0.200–20.0 ng/mL0.2–100 ng/mL
Correlation Coefficient (r²) > 0.99≥ 0.990Not specified
Accuracy (% Bias) Within ±15%-1.7 to 10.0%< 10% deviation
Precision (% CV) < 15%< 10%< 12%
Limit of Quantification (LOQ) 0.008 ng/mL0.200 ng/mL0.2 ng/mL

Method Comparison

FeatureHPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL range)Higher (pg/mL to ng/mL range)
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, based on mass-to-charge ratio, minimizing matrix effects.
Sample Matrix Ideal for simpler matrices like pharmaceutical formulations.Suitable for complex biological matrices like plasma, blood, and urine.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be high, with run times often under 10 minutes.Can be very high, with run times as short as a few minutes.
Application Routine quality control, content uniformity, and stability testing of drug products.Pharmacokinetic studies, bioequivalence studies, and metabolite identification.

Mandatory Visualization

HPLC_LCMSMS_Workflow cluster_HPLC HPLC Workflow cluster_LCMSMS LC-MS/MS Workflow hplc_prep Sample Preparation (e.g., Dissolution, Filtration) hplc_inj Injection into HPLC System hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Area vs. Concentration) hplc_det->hplc_data lcms_prep Sample Preparation (e.g., LLE, SPE, PPT) lcms_inj Injection into LC System lcms_prep->lcms_inj lcms_sep Chromatographic Separation lcms_inj->lcms_sep lcms_ion Ionization (e.g., ESI, APCI) lcms_sep->lcms_ion lcms_mass1 Mass Analysis (Q1) (Precursor Ion Selection) lcms_ion->lcms_mass1 lcms_frag Fragmentation (Q2) (Collision-Induced Dissociation) lcms_mass1->lcms_frag lcms_mass2 Mass Analysis (Q3) (Product Ion Detection) lcms_frag->lcms_mass2 lcms_data Data Analysis (MRM Transitions) lcms_mass2->lcms_data

Caption: General experimental workflows for HPLC and LC-MS/MS analysis of loratadine.

Method_Validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Selectivity Selectivity/ Specificity Validation->Selectivity Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of analytical methods for loratadine.

Conclusion

Both HPLC-UV and LC-MS/MS are validated and reliable methods for the quantification of loratadine. The choice of method should be guided by the specific application. For routine quality control of loratadine in pharmaceutical formulations, where concentration levels are high and the matrix is relatively simple, HPLC-UV is a simple, accurate, and cost-effective solution. For applications requiring high sensitivity and selectivity, such as the analysis of loratadine in biological fluids for pharmacokinetic and bioequivalence studies, LC-MS/MS is the superior technique, providing the necessary low limits of quantification and high specificity to overcome the challenges of complex sample matrices.

References

A Comparative Guide to Stability-Indicating Assays of Loratadine: Evaluating the Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a robust stability-indicating assay is paramount in ensuring the safety, efficacy, and quality of pharmaceutical products. For a widely used antihistamine like loratadine, an accurate method to quantify the drug substance in the presence of its degradation products is a regulatory necessity. This guide provides a comparative analysis of various stability-indicating assay methods for loratadine, with a special focus on the conceptual advantages of employing a deuterated internal standard—a technique considered the gold standard in modern analytical chemistry.

While a specific stability-indicating method for loratadine using a deuterated internal standard is not extensively documented in publicly available literature, this guide will extrapolate the principles from analogous bioanalytical methods and compare them with established HPLC and TLC techniques. The aim is to provide a clear, data-driven comparison to inform the selection and development of the most suitable assay for your research and quality control needs.

Comparison of Analytical Methods

The performance of a stability-indicating assay is evaluated based on several key parameters, including linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). The following tables summarize the performance data of different analytical methods for the determination of loratadine.

Table 1: Performance Comparison of Stability-Indicating HPLC Methods for Loratadine

ParameterMethod 1: RP-HPLC with UV Detection[1]Method 2: RP-HPLC with UV Detection[2]Method 3: HPLC with UV Detection (using Benzophenone IS)[3]
Linearity Range 5 - 50 µg/mL0.1 - 50 µg/mL5.00 - 50.00 µg/mL
Correlation Coefficient (r²) 0.9990.9995Not Reported
Accuracy (% Recovery) 99.99% - 101.43%103.96%Not Reported
Precision (% RSD) < 2%System: 0.5275%, Method: 0.8276%Not Reported
Limit of Detection (LOD) Not Reported1.0596 µg/mLNot Reported
Limit of Quantitation (LOQ) Not Reported3.211 µg/mLNot Reported
Internal Standard NoneNoneBenzophenone

Table 2: Performance of a Stability-Indicating RP-TLC/Densitometric Method for Loratadine

ParameterRP-TLC/Densitometry[2]
Linearity Range 200 - 1200 ng/band
Correlation Coefficient (r²) 0.998
Accuracy (% Recovery) Not Reported
Precision (% RSD) Not Reported
Limit of Detection (LOD) 19.40 ng/band
Limit of Quantitation (LOQ) 61.51 ng/band
Internal Standard None

Table 3: Conceptual Advantages of a Deuterated Internal Standard (IS) in a Stability-Indicating Assay

FeatureDeuterated Internal Standard (e.g., Loratadine-d4)Non-Deuterated Internal Standard (e.g., Benzophenone) or No Internal Standard
Chemical & Physical Properties Nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.Different from the analyte, which can lead to variations in extraction recovery and chromatographic behavior.
Co-elution Co-elutes with the analyte, providing the most accurate compensation for matrix effects and instrument variability.May not co-elute, leading to less effective compensation for matrix effects at the specific retention time of the analyte.
Accuracy & Precision Generally provides higher accuracy and precision by correcting for variations at each step of the analytical process.May result in lower accuracy and precision due to incomplete correction for analytical variability.
Mass Spectrometry Detection Easily differentiated from the analyte by its higher mass, making it ideal for LC-MS/MS applications.Relies on chromatographic separation for differentiation, which may be challenging for closely eluting compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for forced degradation studies and a representative stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method by generating the potential degradation products.[4]

  • Acid Hydrolysis:

    • Dissolve 10 mg of loratadine in 10 mL of methanol.

    • Add 10 mL of 0.1 N HCl.

    • Reflux the solution for 8 hours at 80°C.

    • Cool the solution and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Dissolve 10 mg of loratadine in 10 mL of methanol.

    • Add 10 mL of 0.1 N NaOH.

    • Reflux the solution for 4 hours at 80°C.

    • Cool the solution and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Dissolve 10 mg of loratadine in 10 mL of methanol.

    • Add 10 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the loratadine powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the loratadine powder to UV light (254 nm) for 24 hours.

    • Dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

Representative Stability-Indicating HPLC Method (without Internal Standard)

This protocol is based on a validated RP-HPLC method for the estimation of loratadine.

  • Chromatographic Conditions:

    • Instrument: Shimadzu LC-20AT HPLC system with a UV/VIS PAD detector.

    • Column: Inertsil ODS-3, C-8, (250×4.6 mm, 5μ).

    • Mobile Phase: Methanol and 0.02 M potassium dihydrogen phosphate buffer (pH 4) in the ratio of 80:20 v/v.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 247 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of loratadine reference standard and dissolve in 100 mL of methanol to get a concentration of 100 µg/mL.

    • Prepare working standard solutions by appropriate dilution with the mobile phase.

  • Sample Preparation:

    • Weigh and powder twenty tablets.

    • Transfer an amount of powder equivalent to 10 mg of loratadine to a 100 mL volumetric flask.

    • Add 50 mL of methanol and sonicate for 10 minutes.

    • Dilute to the mark with methanol and filter.

    • Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in the selection of an internal standard.

G cluster_0 Sample Preparation and Analysis Workflow A Loratadine Sample (Bulk Drug or Formulation) B Forced Degradation (Acid, Base, Oxidation, Heat, Light) A->B C Preparation of Degraded and Non-Degraded Samples A->C B->C D Addition of Internal Standard (if applicable) C->D E HPLC or TLC Analysis D->E F Data Acquisition and Processing E->F G Quantification of Loratadine and Degradation Products F->G

Caption: Experimental workflow for a stability-indicating assay of loratadine.

G cluster_1 Internal Standard Selection Logic Start Start: Need for an Internal Standard? HighAccuracy High Accuracy and Precision Required? Start->HighAccuracy Deuterated Use Deuterated IS (e.g., Loratadine-d4) NonDeuterated Use Non-Deuterated IS (e.g., Benzophenone) NoIS No Internal Standard LCMS LC-MS/MS Application? HighAccuracy->LCMS Yes Cost Cost and Availability a Major Constraint? HighAccuracy->Cost No LCMS->Deuterated Yes LCMS->NonDeuterated No Cost->NonDeuterated Yes Cost->NoIS No

Caption: Decision tree for selecting an internal standard in a loratadine assay.

References

A Comparative Guide to the Limit of Detection and Quantification of Loratadine Using Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like loratadine is critical. This guide provides an objective comparison of the performance of various analytical methods in determining the limit of detection (LOD) and limit of quantification (LOQ) for loratadine, with a focus on methods utilizing its deuterated internal standard, loratadine-d4. The use of a stable isotope-labeled internal standard, such as loratadine-d4, is a widely accepted practice in quantitative bioanalysis to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[1][2]

This guide summarizes quantitative data from various studies, presents detailed experimental protocols for key methodologies, and includes visualizations to illustrate the analytical workflow.

Performance Comparison: LOD and LOQ

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[3] The following table summarizes the LOQ values for loratadine from different studies, many of which employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

MatrixMethodInternal StandardLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
Human PlasmaLC-MS/MSLoratadine-d310 pg/mLNot Reported[4]
Human PlasmaLC-MS/MSNot Specified0.001 ppb (1 pg/mL)Not Reported[5]
Human PlasmaLC-ESI-IT-MS/MSNot Specified0.10 ng/mLNot Reported
Human PlasmaLC-MS/MSItraconazole0.05 ng/mLNot Reported
Human PlasmaLC-MS-ESIDesipramine0.05 ng/mLNot Reported
Human PlasmaRP-HPLCNot SpecifiedNot Reported1.80 ng/mL
Model SolutionHPLCNot Specified0.47 µg/mL0.16 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of experimental protocols from studies determining the LOD and LOQ of loratadine.

Method 1: High-Sensitivity Quantification in Human Plasma by LC-MS/MS

This method demonstrates a highly sensitive approach for the quantification of loratadine in a biological matrix.

  • Sample Preparation: To 100 µL of human plasma, 500 µL of cold acetonitrile is added for protein precipitation. The mixture is vortexed and then centrifuged. The resulting supernatant is evaporated to dryness and the residue is reconstituted in 200 µL of methanol.

  • Liquid Chromatography (LC): The specific column and mobile phase composition were not detailed in the abstract.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source is used. The multiple reaction monitoring (MRM) transition for loratadine is m/z 382.90 → 337.10 in positive ionization mode.

Method 2: Quantification in Human Plasma by LC-ESI-IT-MS/MS

This protocol outlines a sensitive and specific method for loratadine quantification.

  • Sample Preparation: Plasma samples are extracted using an isooctane:isoamyl alcohol mixture after the addition of an internal standard.

  • Liquid Chromatography (LC): A Zorbax phenyl column is used for separation with a mobile phase consisting of acetonitrile and 0.20% formic acid.

  • Mass Spectrometry (MS): An ion-trap mass spectrometer with an electrospray ionization (ESI) source is employed for detection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the LOD and LOQ of loratadine using an internal standard like loratadine-d4.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination start Start stock Prepare Loratadine & Loratadine-d4 Stock Solutions start->stock cal_std Prepare Calibration Standards (Loratadine + Loratadine-d4) stock->cal_std qc_samples Prepare Quality Control Samples stock->qc_samples plasma_spike Spike Blank Plasma cal_std->plasma_spike qc_samples->plasma_spike protein_precip Protein Precipitation / LLE plasma_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Inject Sample reconstitute->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve calc_lod_loq Calculate S/N Ratio cal_curve->calc_lod_loq results Determine LOD & LOQ calc_lod_loq->results

Caption: Workflow for LOD & LOQ Determination of Loratadine.

This comprehensive guide provides valuable insights into the analytical methodologies for determining the limit of detection and quantification of loratadine. The presented data and protocols, particularly those employing loratadine-d4 as an internal standard, serve as a practical resource for researchers in the field of pharmaceutical analysis and development. The high sensitivity of LC-MS/MS methods allows for the determination of very low concentrations of loratadine, which is crucial for pharmacokinetic and bioequivalence studies.

References

A Comparative Fragmentation Analysis of Loratadine and Its Deuterated Analog, Loratadine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fragmentation patterns of the second-generation antihistamine, loratadine, and its deuterated analog, loratadine-d4. This information is critical for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development, where deuterated standards are frequently employed for accurate quantification.

Introduction

Loratadine is a widely used non-sedating antihistamine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated analogs of drug molecules, such as loratadine-d4, serve as ideal internal standards. Their chemical similarity to the analyte ensures comparable ionization efficiency and chromatographic behavior, while the mass difference allows for distinct detection. Understanding the fragmentation differences between the parent drug and its deuterated form is essential for developing robust and specific bioanalytical methods.

Chemical Structures

Loratadine (C₂₂H₂₃ClN₂O₂) is a tricyclic antihistamine with a molecular weight of approximately 382.89 g/mol . Loratadine-d4 is a deuterated version of loratadine where four hydrogen atoms on the piperidine ring have been replaced by deuterium atoms, resulting in a molecular weight of approximately 386.9 g/mol .

Experimental Data: Mass Spectrometry Fragmentation

The primary method for analyzing the fragmentation of these compounds is tandem mass spectrometry (MS/MS). In this technique, the protonated molecules (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

CompoundPrecursor Ion (m/z)Major Product Ion(s) (m/z)Monitored Transition (MRM)
Loratadine383.15337.10383.2 -> 337.1
Loratadine-d4387.18341.13387.2 -> 341.1

Note: The m/z values may vary slightly depending on the instrument and calibration. The data presented here is based on common findings in published literature. While the specific fragmentation data for loratadine-d4 was not explicitly found, the expected fragmentation is a logical shift of +4 Da from the loratadine fragment, assuming the deuterated part of the molecule is retained in the fragment.

Fragmentation Pathway Analysis

The principal fragmentation pathway for loratadine involves the loss of the ethyl carboxylate group from the piperidine ring. The initial fragmentation is the cleavage of the ethoxy group, followed by the loss of carbon monoxide.

A similar fragmentation pathway is expected for loratadine-d4. Since the deuterium atoms are located on the piperidine ring, which is part of the main fragment, the resulting product ion will have a mass shift corresponding to the number of deuterium atoms.

Diagram of the Experimental Workflow

Caption: Experimental workflow for comparative fragmentation analysis.

Diagram of the Fragmentation Pathways

fragmentation_pathways cluster_loratadine Loratadine Fragmentation cluster_loratadine_d4 Loratadine-d4 Fragmentation loratadine_precursor Loratadine [M+H]+ m/z 383.2 loratadine_fragment Product Ion m/z 337.1 loratadine_precursor->loratadine_fragment - C2H5O• - CO loratadine_d4_precursor Loratadine-d4 [M+D]+ m/z 387.2 loratadine_d4_fragment Product Ion m/z 341.1 loratadine_d4_precursor->loratadine_d4_fragment - C2H5O• - CO

Caption: Proposed fragmentation pathways of Loratadine and Loratadine-d4.

Experimental Protocols

A typical experimental protocol for the comparative fragmentation analysis of loratadine and loratadine-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below.

1. Materials and Reagents

  • Loratadine reference standard

  • Loratadine-d4 reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma

2. Standard Solution Preparation

  • Prepare individual stock solutions of loratadine and loratadine-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to desired concentrations.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 20 µL of loratadine-d4 working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Product Ion Scan (to identify fragments) and Multiple Reaction Monitoring (MRM) (for quantification).

    • Collision Gas: Argon.

    • MRM Transitions:

      • Loratadine: 383.2 -> 337.1

      • Loratadine-d4: 387.2 -> 341.1

    • Collision Energy: Optimized for each transition (typically 20-30 eV).

5. Data Analysis

  • Acquire full scan and product ion scan data to confirm the fragmentation patterns.

  • Use the MRM data for quantitative analysis, plotting the peak area ratio of the analyte to the internal standard against the concentration.

Conclusion

The fragmentation analysis of loratadine and loratadine-d4 demonstrates a predictable and consistent pattern. The primary fragmentation pathway results in a stable product ion that retains the deuterated portion of the loratadine-d4 molecule. This predictable mass shift makes loratadine-d4 an excellent internal standard for the accurate and precise quantification of loratadine in complex biological matrices. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own bioanalytical methods.

Assessing the Performance of Different Loratadine-d4 Lots: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the performance of different lots of Loratadine-d4, a deuterated internal standard crucial for the accurate quantification of loratadine in biological matrices. While direct comparative data across commercial lots is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for such an evaluation. The methodologies are based on established analytical techniques for loratadine and its related substances.

Data Presentation: Comparative Analysis of Hypothetical Loratadine-d4 Lots

The following tables summarize the type of quantitative data that should be generated and compared when assessing different lots of Loratadine-d4.

Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)

Lot NumberRetention Time (min)Peak Area (%)Isotopic Purity (%)Known Impurity 1 (%)Unknown Impurity 2 (%)
Lot A5.299.899.50.100.05
Lot B5.299.599.60.250.10
Lot C5.399.999.7<0.05<0.05

Table 2: Stability Assessment under Forced Degradation Conditions

Lot NumberConditionAssay (%) RemainingTotal Degradants (%)
Lot AAcid Hydrolysis (0.1 N HCl, 24h)95.24.8
Alkaline Hydrolysis (0.1 N NaOH, 24h)88.511.5
Oxidative (3% H₂O₂, 24h)92.17.9
Thermal (80°C, 48h)99.10.9
Photolytic (1.2 million lux hours)98.51.5
Lot BAcid Hydrolysis (0.1 N HCl, 24h)94.85.2
Alkaline Hydrolysis (0.1 N NaOH, 24h)87.912.1
Oxidative (3% H₂O₂, 24h)91.58.5
Thermal (80°C, 48h)99.01.0
Photolytic (1.2 million lux hours)98.21.8
Lot CAcid Hydrolysis (0.1 N HCl, 24h)96.53.5
Alkaline Hydrolysis (0.1 N NaOH, 24h)90.19.9
Oxidative (3% H₂O₂, 24h)93.26.8
Thermal (80°C, 48h)99.50.5
Photolytic (1.2 million lux hours)99.01.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for loratadine analysis and can be adapted for Loratadine-d4.[1][2][3]

Purity and Impurity Profiling by HPLC[1][4]

This method is designed to separate and quantify Loratadine-d4 from its potential impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.02 M phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of Loratadine-d4 in the mobile phase.

    • Prepare sample solutions for each lot at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and calculate the percentage peak area for the main peak and any impurities.

    • Isotopic purity can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment by Forced Degradation

Forced degradation studies are performed to evaluate the stability of the drug substance under various stress conditions.

  • Acid Hydrolysis: Dissolve the Loratadine-d4 sample in a solution of 0.1 N hydrochloric acid and keep it at room temperature for 24 hours. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve the sample in a solution of 0.1 N sodium hydroxide and keep it at room temperature for 24 hours. Neutralize the solution before analysis. Loratadine is known to undergo ester hydrolysis under alkaline conditions.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and store it at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using the HPLC method described above to determine the percentage of remaining Loratadine-d4 and the formation of degradation products.

Visualizations

Loratadine-d4 Lot Assessment Workflow

This diagram illustrates the logical workflow for the comparative assessment of different Loratadine-d4 lots.

A Receive Loratadine-d4 Lots (Lot A, Lot B, Lot C) B Physical Characterization (Appearance, Solubility) A->B C Purity & Impurity Profiling (HPLC, LC-MS) B->C D Stability Assessment (Forced Degradation) C->D E Data Analysis & Comparison D->E F Lot Selection E->F

Workflow for Loratadine-d4 lot assessment.
Loratadine Signaling Pathway

This diagram illustrates the mechanism of action of loratadine as a histamine H1-receptor antagonist.

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein Activation H1R->Gq Loratadine Loratadine Loratadine->H1R Blocks PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_PKC->Response

Loratadine's antagonism of the H1 receptor.

References

Safety Operating Guide

Essential Disposal Procedures for Sch 40853-d4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sch 40853-d4 is not publicly available. The following guidelines are based on established best practices for the handling and disposal of novel, deuterated, or potentially hazardous research chemicals. It is imperative to treat this compound as hazardous in the absence of specific data.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2][3]

This document provides a conservative, safety-first operational plan for the disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

When handling this compound, a comprehensive Personal Protective Equipment (PPE) ensemble is critical to prevent exposure through inhalation, skin contact, or eye contact.[1] All handling of the substance should occur within a certified chemical fume hood.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes, aerosols, and vapors, providing a seal around the eyes and broader facial protection.
Hand Protection Double-gloving: Inner nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber).Provides robust protection against a wide range of potential chemical classes. Regularly inspect gloves for any signs of degradation.
Body Protection Chemical-resistant lab coat or apron over full-length pants and closed-toe shoes.Protects skin from accidental contact and contamination.
Respiratory Protection A properly fitted respirator with organic vapor and particulate cartridges (e.g., P100/OV) may be required.Protects against the inhalation of potentially toxic vapors or fine powders, especially when handling outside of a fume hood is unavoidable.
Illustrative Quantitative Data

The following table summarizes typical data found in a Safety Data Sheet. The values provided are for illustrative purposes only and do not represent actual data for this compound.

PropertyIllustrative ValueSource/Comment
Molecular Formula C₂₁H₂₂D₄N₄O₂Based on the non-deuterated parent compound.
CAS Number Not AvailableA specific CAS number for the d4 variant was not found.
Toxicity (LD50) Data Not AvailableAssume high toxicity in the absence of data.
Recommended Storage 2-8°C, DesiccatedTypical for many complex organic molecules to ensure stability.
Solubility Soluble in DMSO, EthanolCommon for similar research compounds.
Flash Point Data Not AvailableTreat as flammable unless known otherwise.

Detailed Disposal Protocol

The proper disposal of this compound must follow hazardous waste regulations to ensure personnel safety and environmental protection. Evaporation is not an acceptable method of disposal.

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous Waste: Due to the lack of specific safety data, this compound must be managed as hazardous chemical waste.

  • Segregate Waste Streams: Collect all waste containing this compound (including pure compound, solutions, and contaminated materials) in a dedicated waste container. Do not mix this waste with other chemical streams, such as halogenated solvents, aqueous waste, or solid waste, unless explicitly permitted by your EHS office. Incompatible wastes should always be stored separately.

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a leak-proof, sealable container made of a material compatible with the waste. The original reagent bottle is often a suitable choice. The container must be in good condition, free from cracks or deterioration.

  • Label the Container Correctly: Attach a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The composition of the waste, including all chemical constituents and their approximate percentages.

    • The date the container was started (first waste added).

    • The associated hazards (e.g., "Toxic," "Flammable").

Step 3: Storage and Accumulation
  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.

  • Use Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.

  • Store in a Satellite Accumulation Area (SAA): The waste must be stored in a designated SAA at or near the point of generation. This area should be clearly marked and away from drains, heat sources, and incompatible chemicals.

Step 4: Disposal and Removal
  • Request a Pickup: Once the waste container is full or has been in storage for a designated period (typically 6-12 months, check local regulations), request a waste pickup from your institution's EHS or hazardous waste management department.

  • Disposal of Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, deface or remove the original labels before disposing of the container as non-hazardous glass or plastic waste.

Step 5: Spill Management
  • Evacuate and Alert: In case of a spill, alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Collect and Dispose: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through the EHS office.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container spill Spill Occurs fume_hood->spill label_waste Label as 'Hazardous Waste' with Full Chemical Name container->label_waste segregate Segregate from Incompatible Waste label_waste->segregate store_saa Store in Secondary Containment in a Designated SAA segregate->store_saa keep_closed Keep Container Closed store_saa->keep_closed is_full Container Full or Storage Limit Reached? keep_closed->is_full is_full->keep_closed No request_pickup Request Pickup by Institutional EHS is_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal (Incineration/Treatment) request_pickup->ehs_disposal spill_kit Use Spill Kit & PPE spill->spill_kit Yes collect_spill Collect Spill Debris as Hazardous Waste spill_kit->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Sch 40853-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the deuterated compound Sch 40853-d4. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for managing potentially hazardous research chemicals in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The required equipment varies depending on the procedure being performed.

ProcedureRequired PPE
Receiving and Inspection - Nitrile or neoprene gloves- Safety glasses
Storage and Transport - Nitrile or neoprene gloves- Laboratory coat
Weighing and Aliquoting (in a certified chemical fume hood) - Two pairs of chemotherapy-grade gloves (ASTM D6978)[1]- Disposable gown with tight-fitting cuffs[1][2]- Safety goggles or a face shield[2][3]- N95 respirator for handling powders
Dissolving and Handling Solutions - Nitrile or neoprene gloves- Laboratory coat- Safety glasses
Spill Cleanup (Small) - Two pairs of nitrile or neoprene gloves- Disposable gown- Safety goggles- N95 respirator
Waste Disposal - Nitrile or neoprene gloves- Laboratory coat- Safety glasses

Note: Always inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated.

Operational Plan: From Receipt to Disposal

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the compound name and any appropriate hazard warnings.

  • Verify that the quantity received matches the amount ordered.

2. Storage:

  • Store this compound in a cool, dry, and dark place to prevent degradation.

  • Keep the container tightly closed to avoid contamination and reaction with moisture or air.

  • Store away from strong oxidizing agents.

  • The recommended storage temperature for long-term stability is typically refrigerated (2-8 °C).

3. Handling (Weighing and Dissolving):

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust particles.

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • When weighing the compound, use a tared, sealed container to minimize exposure.

  • When dissolving the compound, add the solid to the solvent slowly and stir gently to avoid splashing.

4. Spill Response:

  • Small Spills: In the event of a small spill of solid material, carefully sweep it up, avoiding dust generation. Place the material in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.

2. Disposal Procedures:

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not pour solutions containing this compound down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow for Handling this compound

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Receive Shipment B Inspect Container A->B C Log in Inventory B->C D Store in Designated Location (Cool, Dry, Dark) C->D E Don Appropriate PPE D->E Transport to Hood F Weigh Solid Compound E->F G Prepare Solution F->G H Perform Experiment G->H I Segregate Solid Waste H->I Contaminated Solids J Segregate Liquid Waste H->J Used Solutions K Label Hazardous Waste I->K J->K L Dispose via EHS K->L

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.